CRS3123 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJABMYSJSDCBO-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013915-99-5 | |
| Record name | CRS-3123 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRS-3123 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CRS3123 Dihydrochloride: A Technical Overview for Drug Development Professionals
Boulder, CO - CRS3123 is an investigational, narrow-spectrum oral antibiotic currently in clinical development for the treatment of Clostridioides difficile infection (CDI). This technical guide provides an in-depth overview of its chemical structure, mechanism of action, and available preclinical and clinical data for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
CRS3123 is a fully synthetic, small-molecule antibacterial agent. The dihydrochloride (B599025) salt is the form utilized in clinical development.
| Property | Value |
| Chemical Name | Thieno[3,2-b]pyridin-7(4H)-one, 5-[[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-1-benzopyran-4-yl]amino]propyl]amino]-, hydrochloride (1:2)[1] |
| Chemical Formula | C₁₉H₂₁Br₂Cl₂N₃O₂S[1][2] |
| Molecular Weight | 586.17 g/mol [1][2] |
| CAS Number | 1013915-99-5[1][2] |
| Appearance | White to off-white solid[1] |
| SMILES | O=C1C2=C(C=CS2)NC(NCCCN[C@@H]3CCOC4=C(Br)C=C(Br)C=C34)=C1.[H]Cl.[H]Cl |
| InChI | InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 |
A diagram of the chemical structure of CRS3123 is provided below.[3]
Mechanism of Action: Selective Inhibition of Methionyl-tRNA Synthetase
CRS3123 exerts its antibacterial effect through a novel mechanism of action: the potent and selective inhibition of bacterial type 1 methionyl-tRNA synthetase (MetRS).[4][5][6] MetRS is a crucial enzyme responsible for charging methionine onto its cognate transfer RNA (tRNA), an essential step in protein biosynthesis. By inhibiting MetRS, CRS3123 effectively halts protein production, leading to the cessation of bacterial growth and toxin production.[4][5][7]
The narrow spectrum of activity of CRS3123 is attributed to its high selectivity for the type 1 MetRS found in certain bacteria, including C. difficile, while having minimal effect on the type 2 MetRS present in most Gram-negative bacteria and in human cells.[5][7] This targeted approach is designed to minimize disruption of the normal gut microbiota, a key factor in the prevention of CDI recurrence.[4][7]
Mechanism of action of CRS3123.
Preclinical and Clinical Data
In Vitro Activity
CRS3123 has demonstrated potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains such as BI/NAP1/027.[8] It also shows activity against other clinically relevant Gram-positive bacteria. Notably, it has limited activity against commensal gut anaerobes like Bacteroides and Bifidobacterium, supporting its narrow-spectrum profile.[9][10]
| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridioides difficile | 0.5 - 1 | 1 |
| Staphylococcus aureus | < 1 | |
| Streptococcus pyogenes | < 1 | |
| Enterococcus faecalis | < 1 | |
| Enterococcus faecium | < 1 |
Data from in vitro susceptibility testing.[8]
Animal Model Efficacy
In a hamster model of CDI, CRS3123 demonstrated superiority over vancomycin (B549263) in terms of animal survival.[11] This in vivo efficacy, coupled with the inhibition of toxin and spore formation, highlights its potential as a robust treatment for CDI.[11]
| Treatment Group | Dosage | Survival Rate (Day 33) |
| CRS3123 | 0.5 mg/kg/day | 62% |
| CRS3123 | 5 mg/kg/day | 75% |
| Vancomycin | 20 mg/kg/day | Lower than CRS3123 |
Data from a hamster model of C. difficile infection.[11]
Clinical Trial Data
CRS3123 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase 1 Studies: In healthy adult volunteers, CRS3123 was found to be safe and well-tolerated in both single ascending doses (100 mg to 1200 mg) and multiple ascending doses (200 mg, 400 mg, and 600 mg twice daily for 10 days).[5][12] The studies showed limited systemic absorption, with the majority of the orally administered drug remaining in the gastrointestinal tract, leading to high fecal concentrations.[7]
Phase 2 Study: A randomized, double-blind, comparator-controlled trial evaluated the efficacy and safety of CRS3123 (200 mg and 400 mg twice daily for 10 days) compared to oral vancomycin (125 mg four times daily for 10 days) in adults with CDI.[4][12][13]
| Outcome | CRS3123 (200 mg & 400 mg) | Vancomycin (125 mg) |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
Topline results from the Phase 2 clinical trial.[4][13][14]
Experimental Protocols: Phase 2 Clinical Trial Design
The Phase 2 study was a multicenter, randomized, double-blind, comparator-controlled trial designed to assess the safety and efficacy of CRS3123 in adult patients with a primary episode or first recurrence of CDI.[7][13][15]
Phase 2 clinical trial workflow for CRS3123.
Inclusion Criteria:
-
Adults ≥ 18 years of age.
-
Diagnosed with a primary episode or first recurrence of CDI.
-
Stool positive for C. difficile toxin A and/or B.[12]
-
Three or more diarrheal stools per day in the 24 hours prior to randomization.[12]
Exclusion Criteria:
-
Intractable vomiting preventing oral medication intake.
-
Severe underlying disease with a life expectancy of less than the study duration.
-
More than one prior CDI episode within the last 3 months or more than two in the last 12 months.
-
Anticipated need for systemic antibiotic therapy during the study period.[16]
Endpoints:
-
Primary: Rate of clinical cure at the Test of Cure visit (Day 12).[7][13]
-
Secondary: Plasma concentrations of CRS3123, health-related quality of life outcomes, and rate of CDI recurrence.[7][16]
-
Exploratory: Effects on fecal microbiology, biomarkers of inflammation, metabolome, and microbiome.[7]
Conclusion
CRS3123 dihydrochloride is a promising novel antibiotic for the treatment of C. difficile infection. Its unique mechanism of action, narrow spectrum of activity, and positive preclinical and clinical data, particularly the low recurrence rates observed in the Phase 2 trial, suggest it could be a valuable addition to the therapeutic arsenal (B13267) against CDI. Further clinical development will be crucial to fully elucidate its role in managing this challenging infection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. businesswire.com [businesswire.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. crestonepharma.com [crestonepharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. contagionlive.com [contagionlive.com]
- 13. crestonepharma.com [crestonepharma.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Trajectory of a Targeted Therapeutic: An In-depth Technical Guide to the Discovery and Development of CRS3123 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of CRS3123 dihydrochloride, a novel, narrow-spectrum antimicrobial agent for the treatment of Clostridioides difficile infection (CDI). This document details the journey of CRS3123 from its initial discovery and preclinical evaluation to its progression through clinical trials, presenting key data, experimental methodologies, and the underlying mechanism of action.
Executive Summary
CRS3123 is a first-in-class, orally administered small molecule that selectively inhibits bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[1] Its targeted spectrum of activity against C. difficile while sparing the broader gut microbiota represents a significant advancement in the potential treatment of CDI, a leading cause of antibiotic-associated diarrhea.[2][3] Developed by Crestone, Inc., CRS3123 (formerly known as REP3123) has demonstrated potent inhibition of C. difficile growth, toxin production, and spore formation in preclinical studies and has shown promising safety and efficacy profiles in Phase 1 and Phase 2 clinical trials.[4][5]
Discovery and Preclinical Development
The journey of CRS3123 began with a lead optimization program aimed at identifying potent inhibitors of bacterial MetRS.
Lead Optimization and Chemical Synthesis
CRS3123 is a diaryldiamine compound that was identified through the optimization of a preceding compound, REP8839.[1] The lead optimization process focused on enhancing potency against C. difficile. This led to the identification of a chiral compound where the R-enantiomer, designated REP3123, exhibited significantly more potent inhibitory activity against C. difficile MetRS than the S-enantiomer.[1]
The synthesis of REP3123 is achieved through a convergent process. This involves the synthesis of a right-hand-side (RHS) 2-carboxaldehyde and a left-hand-side (LHS) aminochroman, which are then combined. The final product, this compound, is an off-white crystalline solid with high purity.[3]
Mechanism of Action
CRS3123 exerts its antimicrobial effect by selectively binding to and inhibiting the bacterial type 1 methionyl-tRNA synthetase (MetRS1).[3] This enzyme is responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[6] By inhibiting MetRS, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth and other essential cellular processes.[7] The selectivity of CRS3123 for bacterial MetRS over the human cytoplasmic and mitochondrial counterparts is a key feature, contributing to its favorable safety profile.[8]
The following diagram illustrates the mechanism of action of CRS3123.
Caption: Mechanism of CRS3123 action in C. difficile.
In Vitro and In Vivo Preclinical Studies
Preclinical evaluation of CRS3123 demonstrated its potent and narrow-spectrum activity against C. difficile.
Table 1: Preclinical Activity of CRS3123
| Parameter | Value | Reference |
| In Vitro Activity | ||
| MIC90 against C. difficile | 0.5-1.0 µg/mL | [1] |
| Ki for C. difficile MetRS | 20 pM | [1] |
| In Vivo Efficacy (Hamster Model) | ||
| Superiority to vancomycin (B549263) in survival | Demonstrated | [3] |
-
In Vitro Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using the agar (B569324) dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Enzyme Inhibition Assays: The inhibitory constant (Ki) for MetRS was determined through biochemical assays measuring the rate of ATP-PPi exchange in the presence of varying concentrations of the inhibitor.[8]
-
In Vivo Hamster Model of CDI: Hamsters were pre-treated with clindamycin (B1669177) to induce susceptibility to C. difficile. Following infection, animals were treated with CRS3123, vancomycin, or placebo, and survival rates were monitored.[3]
Clinical Development
The promising preclinical data supported the advancement of CRS3123 into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trials
Two Phase 1 studies were conducted in healthy adult volunteers: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study.
Table 2: Phase 1 Clinical Trial Design
| Study | Doses | Number of Participants | Key Findings |
| Single Ascending Dose (SAD) | 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg | 40 (30 active, 10 placebo) | Well-tolerated; limited systemic absorption. |
| Multiple Ascending Dose (MAD) | 200 mg, 400 mg, 600 mg (twice daily for 10 days) | 30 (24 active, 6 placebo) | Generally safe and well-tolerated; minimal disruption of gut microbiota.[10] |
-
Safety and Tolerability Assessments: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).[3]
-
Pharmacokinetic Analysis: Plasma, urine, and fecal concentrations of CRS3123 were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]
-
Microbiome Analysis: The impact on gut microbiota was assessed by 16S rRNA gene sequencing of fecal samples collected at baseline and after treatment.[10][11]
The following diagram illustrates the typical workflow for 16S rRNA microbiome analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical 16S Microbiome Profiling [eurofinsgenomics.com]
What is the solubility of CRS3123 dihydrochloride in different solvents?
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123, also known as REP-3123, is a novel, narrow-spectrum antibiotic specifically designed to target Clostridioides difficile. It functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This targeted mechanism of action makes CRS3123 a promising candidate for the treatment of C. difficile infection (CDI) while minimizing the disruption of the normal gut microbiota. Understanding the solubility of its dihydrochloride (B599025) salt, CRS3123 dihydrochloride, is a critical aspect of its pre-clinical and clinical development, influencing formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents, details common experimental protocols for solubility determination, and illustrates its mechanism of action.
Data Presentation: Solubility of CRS3123 and its Dihydrochloride Salt
The solubility of a compound is a key physicochemical property that dictates its handling, formulation, and in vivo performance. The following tables summarize the available quantitative solubility data for this compound and the predicted solubility of its free base form.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo formulations.[1] |
| Water | Data not publicly available | - |
| Ethanol | Data not publicly available | - |
| Methanol | Data not publicly available | - |
Table 2: Predicted Solubility of CRS3123 (Free Base)
| Solvent | Predicted Solubility | Method |
| Water | 0.00154 mg/mL | ALOGPS (Computational Prediction)[2] |
Note: The dihydrochloride salt form of an active pharmaceutical ingredient (API) is often developed to enhance its aqueous solubility compared to the free base.
Experimental Protocols: Determination of Solubility
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized methodology based on industry standards.
Shake-Flask Method for Equilibrium Solubility Determination
1. Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
2. Materials:
- This compound
- Selected solvents (e.g., water, ethanol, DMSO)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for CRS3123 quantification.
3. Procedure:
- Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visually apparent.
- Securely cap the vials and place them in a shaker with the temperature maintained at a constant, specified value (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
- After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot using a syringe filter compatible with the solvent to remove any remaining fine particles.
- Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.
4. Data Analysis: The solubility is reported as the average concentration from the triplicate samples, typically in mg/mL or µg/mL.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of CRS3123
CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. The following diagram illustrates this pathway.
Caption: Mechanism of action of CRS3123.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram outlines the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility assay.
References
CRS3123 Dihydrochloride: A Comprehensive Technical Overview of its Activity Spectrum and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antimicrobial agent under development primarily for the treatment of Clostridioides difficile infection (CDI).[1][2][3] As a first-in-class inhibitor of methionyl-tRNA synthetase (MetRS), CRS3123 presents a promising therapeutic alternative to broad-spectrum antibiotics, which can disrupt the protective gut microbiota and contribute to CDI recurrence.[3][4][5] This technical guide provides an in-depth analysis of the organisms in which CRS3123 is active, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Spectrum of Activity
CRS3123 demonstrates potent activity against a targeted range of pathogenic bacteria, while notably sparing many commensal members of the human gut microbiota.[2][4] Its selective action is a key attribute, potentially reducing the risk of dysbiosis-related complications often associated with antibiotic therapy.[5]
Active Organisms
CRS3123 is primarily active against Clostridioides difficile, including hypervirulent and drug-resistant strains such as the BI/NAP1/027 ribotype. In addition to its profound efficacy against C. difficile, CRS3123 exhibits activity against a panel of other clinically relevant aerobic Gram-positive bacteria.[2]
Inactive Organisms
A significant advantage of CRS3123 is its lack of activity against the majority of Gram-negative bacteria and a wide array of beneficial gut anaerobes.[2][6] This includes important commensal genera such as Bacteroides, Bifidobacterium, and many Lactobacillus species.[2] This narrow spectrum is attributed to the structural differences between the bacterial MetRS enzymes.[4]
Quantitative Antimicrobial Susceptibility
The in vitro potency of CRS3123 has been quantified using minimum inhibitory concentration (MIC) assays. The following tables summarize the MIC values for a range of organisms.
Table 1: In Vitro Activity of CRS3123 Against Clostridioides difficile
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Clinical Isolates | 108 | 0.5 - 1 | 1 |
| Epidemic BI/NAP1/027 | Not Specified | 0.5 - 1 | Not Specified |
Data sourced from multiple in vitro studies.[1][7]
Table 2: In Vitro Activity of CRS3123 Against Other Gram-Positive Bacteria
| Organism | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | < 1 |
| Streptococcus pyogenes | < 1 |
| Enterococcus faecalis | < 1 |
| Enterococcus faecium | < 1 |
MIC₉₀ represents the concentration required to inhibit the growth of 90% of isolates.
Table 3: Organisms Not Susceptible to CRS3123
| Organism/Group | Reason for Non-Susceptibility |
| Most Gram-negative bacteria | Possess Type 2 MetRS |
| Bacteroides spp. | Commensal gut anaerobes |
| Bifidobacterium spp. | Commensal gut anaerobes |
| Lactobacillus spp. | Commensal gut anaerobes |
| Commensal Clostridia | Sparing of beneficial clostridia |
The selectivity of CRS3123 helps in preserving the natural gut flora.[2][4]
Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase
CRS3123 exerts its antimicrobial effect by inhibiting bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.[3][5] Specifically, it targets the type 1 MetRS found in susceptible Gram-positive bacteria.[2][4] This inhibition blocks the attachment of methionine to its corresponding tRNA, thereby halting protein elongation and leading to bacterial cell death.[5] This targeted mechanism not only inhibits bacterial growth but has also been shown to prevent toxin production and spore formation in C. difficile.[3][5][7]
Mechanism of CRS3123 Action.
Experimental Protocols
In Vitro Susceptibility Testing (General Protocol)
Minimum inhibitory concentrations (MICs) are typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains : A panel of clinical isolates of C. difficile and other relevant Gram-positive organisms are cultured on appropriate agar (B569324) media.
-
Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.
-
Drug Dilution : CRS3123 dihydrochloride is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : Plates are incubated under anaerobic conditions for C. difficile and aerobic conditions for other bacteria at 37°C for 24-48 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of CRS3123 that completely inhibits visible bacterial growth.
In Vivo Hamster Model of C. difficile Infection
The efficacy of CRS3123 has been evaluated in a well-established golden Syrian hamster model of CDI.[1][7]
-
Induction of Susceptibility : Hamsters are pre-treated with an oral dose of clindamycin (B1669177) to disrupt their native gut microbiota, rendering them susceptible to C. difficile infection.
-
Infection : Animals are challenged with an oral gavage of a standardized suspension of C. difficile spores or vegetative cells.
-
Treatment : CRS3123 is administered orally at varying doses, typically starting 24 hours post-infection and continuing for a specified duration (e.g., 5-10 days). A control group receives a placebo or a standard-of-care antibiotic like vancomycin.
-
Monitoring : Animals are monitored daily for clinical signs of CDI, including diarrhea, weight loss, and mortality.
-
Endpoint Analysis : Primary endpoints often include survival rates and time to onset of diarrhea. Secondary endpoints may involve quantification of C. difficile and toxin levels in cecal contents.
Workflow of the Hamster Model for CDI.
Phase 2 Clinical Trial Design
The safety and efficacy of CRS3123 in humans have been assessed in randomized, double-blind, comparator-controlled clinical trials.[4][8][9]
-
Patient Population : Adults with a primary episode or first recurrence of CDI, confirmed by the presence of C. difficile toxin in the stool.[8]
-
Study Arms :
-
Treatment Duration : 10 days for all treatment arms.[8]
-
Primary Endpoints :
-
Secondary Endpoints :
Phase 2 Clinical Trial Workflow.
Conclusion
This compound is a promising, narrow-spectrum antibiotic with potent and selective activity against Clostridioides difficile and other clinically important Gram-positive pathogens. Its unique mechanism of action, targeting bacterial methionyl-tRNA synthetase, coupled with its minimal impact on the commensal gut microbiota, positions it as a valuable candidate for the treatment of CDI. The data from in vitro, in vivo, and clinical studies collectively underscore the potential of CRS3123 to address the unmet medical needs in the management of C. difficile infections. Further clinical development will be crucial in fully elucidating its therapeutic benefits.
References
- 1. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. Crestone Announces Positive Data From Phase 2 Clinical Trial of CRS3123 for C. Difficile Infections (CDI) [businesswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. crestonepharma.com [crestonepharma.com]
- 9. biospace.com [biospace.com]
- 10. contagionlive.com [contagionlive.com]
CRS3123 Dihydrochloride: A Deep Dive into Target Selectivity and Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CRS3123 dihydrochloride (B599025) is a first-in-class, narrow-spectrum antibacterial agent in development for the treatment of Clostridioides difficile infection (CDI). Its innovative mechanism of action, targeting a crucial bacterial enzyme, methionyl-tRNA synthetase (MetRS), allows for high potency against C. difficile while minimizing disruption to the normal gut microbiota. This technical guide provides a comprehensive overview of the target selectivity and specificity of CRS3123, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Introduction
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen.[1][2] Current broad-spectrum antibiotic treatments for CDI can disrupt the protective gut microbiome, leading to high rates of recurrence.[1][2] CRS3123 represents a promising alternative by selectively targeting the pathogen.[3][4] This guide delves into the molecular basis for the targeted activity of CRS3123, a critical attribute for its efficacy and safety profile.
Mechanism of Action: Targeting Methionyl-tRNA Synthetase
CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[1][3][5] MetRS is responsible for the acylation of tRNA with methionine, a critical step in the initiation and elongation of polypeptide chains. By binding to MetRS, CRS3123 prevents the formation of methionyl-tRNA, thereby halting protein synthesis and leading to bacterial cell death.[4]
The selectivity of CRS3123 stems from its specific interaction with the type 1 MetRS (MetRS1) found in certain bacteria, including C. difficile.[3] In contrast, most Gram-negative bacteria and many commensal gut microbes possess a structurally distinct type 2 MetRS (MetRS2), which is not significantly inhibited by CRS3123.[3] This differential targeting is the foundation of its narrow-spectrum activity.
References
- 1. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
CRS3123 Dihydrochloride: A Profile of On-Target Specificity and Off-Target Considerations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI).[1][2][3][4] As a first-in-class inhibitor of bacterial methionyl-tRNA synthetase (MetRS), CRS3123 presents a highly targeted mechanism of action with significant potential to minimize the off-target effects commonly associated with broad-spectrum antibiotics, particularly the disruption of the normal gut microbiota. This guide provides a comprehensive overview of the known on-target and off-target profile of CRS3123, with a focus on its selectivity, clinical safety data, and the methodologies used in its evaluation.
Core Mechanism of Action: High Specificity for Bacterial MetRS
CRS3123 is a small molecule that potently and selectively inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in certain bacteria.[1][5][6][7] This targeted inhibition effectively blocks the growth of C. difficile, as well as toxin production and spore formation, which are critical virulence factors in CDI.[1][8][9]
The specificity of CRS3123 is rooted in the phylogenetic differences between bacterial and human MetRS enzymes. The drug is highly active against bacteria expressing type 1 MetRS, which includes C. difficile and other aerobic Gram-positive bacteria.[5] Conversely, it displays little to no activity against bacteria with type 2 MetRS, such as most Gram-negative bacteria, and crucial commensal anaerobes like Bacteroides and Bifidobacteria.[5][8][10][11]
Crucially, the MetRS target of CRS3123 is not present in human cells.[6][9] In vitro studies have demonstrated a high degree of selectivity, with CRS3123 exhibiting over 1,000-fold greater activity against C. difficile MetRS compared to human mitochondrial MetRS and more than 1,000,000-fold selectivity over human cytoplasmic MetRS.[11] This high degree of selectivity is a key factor in the favorable safety profile of CRS3123.
Figure 1: Mechanism of Action and Selectivity of CRS3123.
Off-Target Profile: Clinical and Preclinical Observations
Given its specific mechanism of action, the primary "off-target" consideration for CRS3123 is its effect on the commensal gut microbiota. Clinical studies have consistently demonstrated that CRS3123 has minimal impact on the normal gut flora, a significant advantage over broad-spectrum antibiotics like vancomycin.[2][3][8]
Clinical Safety and Tolerability
Phase 1 and Phase 2 clinical trials have established a favorable safety profile for CRS3123, with low systemic absorption following oral administration.[5][8] The drug is generally well-tolerated, with no serious treatment-emergent adverse events reported in Phase 2 trials.[2][3][9]
A summary of treatment-emergent adverse events (TEAEs) from a Phase 1 single-ascending-dose study is presented below. It is important to note that the frequency of these events did not increase with the dose and were of mild to moderate severity.[12][13][14]
| Adverse Event | CRS3123-Treated Subjects (n=30) | Placebo-Treated Subjects (n=10) |
| Decreased Hemoglobin | 7 (23.3%) | 0 |
| Headache | 6 (20.0%) | 2 (20.0%) |
| Abnormal Urine Analysis | 6 (20.0%) | 2 (20.0%) |
| Positive Urine Leukocyte Esterase | 5 (16.7%) | 1 (10.0%) |
| Table 1: Summary of Most Frequent Adverse Events in a Phase 1 Single-Ascending-Dose Study. Data adapted from published clinical trial results.[15] |
Experimental Methodologies
The evaluation of CRS3123's safety and off-target profile has been conducted through a series of rigorous preclinical and clinical studies.
Phase 1 Clinical Trial Protocol (Multiple-Ascending-Dose)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending-dose study was conducted in healthy adult subjects.[5]
-
Population: Thirty healthy subjects, aged 18 to 45 years, were enrolled.[5]
-
Dosing: Subjects were randomized into three cohorts of ten, receiving either CRS3123 (200, 400, or 600 mg) or a placebo orally twice daily for 10 days.[5]
-
Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5][16] Pharmacokinetic parameters were determined from plasma and fecal concentrations of CRS3123.[5] The impact on gut microbiota was evaluated through analysis of stool samples.[5]
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 3. Crestone Releases Encouraging Phase 2 Trial Results for CRS3123 in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 4. contagionlive.com [contagionlive.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 7. contagionlive.com [contagionlive.com]
- 8. crestonepharma.com [crestonepharma.com]
- 9. crestonepharma.com [crestonepharma.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
CRS3123 Dihydrochloride: An In-depth Technical Guide to its Intellectual Property and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025), a novel, narrow-spectrum antibiotic, is a promising therapeutic candidate for the treatment of Clostridioides difficile infection (CDI). Developed by Crestone, Inc., this small molecule inhibitor targets a crucial bacterial enzyme, methionyl-tRNA synthetase (MetRS), distinguishing it from currently available treatments. Its targeted mechanism of action allows for the potent inhibition of C. difficile while minimizing disruption to the protective gut microbiota, a significant advantage in preventing CDI recurrence. This guide provides a comprehensive overview of the intellectual property landscape surrounding CRS3123 dihydrochloride, its mechanism of action, and the key experimental data supporting its development.
Intellectual Property Landscape
The intellectual property portfolio for this compound, formerly known as REP3123, is anchored by a series of patents assigned to Crestone, Inc. These patents provide broad protection covering the composition of matter, methods of use, and pharmaceutical formulations.
Core Patents
A cornerstone of the patent protection for CRS3123 is a patent family covering substituted heterocyclic compounds as inhibitors of bacterial methionyl-tRNA synthetase and their use in treating bacterial infections, particularly those caused by C. difficile.
Key Patent Families:
| Patent/Application Number | Title | Key Claims Coverage |
| US 8,658,670 B2 | Methods and compounds for treatment of clostridium based infection | Composition of matter for a class of methionyl-tRNA synthetase inhibitors, including the core scaffold of CRS3123. Methods of treating C. difficile infection by administering these compounds. |
| US 9,278,091 B2 | Compounds for the treatment of Clostridium difficile associated disease | Specific chemical structures related to CRS3123 and their use in treating CDI. Pharmaceutical compositions containing these compounds. |
| US 9,314,456 B2 | Antibacterial compounds | Further claims on related chemical structures and their application in treating bacterial infections. |
These patents collectively establish a robust intellectual property framework for CRS3123, encompassing its chemical structure, its therapeutic application against CDI, and its formulation into pharmaceutical products. The claims are generally directed to a class of diaryldiamine compounds that selectively inhibit the bacterial MetRS enzyme.
Mechanism of Action: Targeting Methionyl-tRNA Synthetase
CRS3123 exerts its antibacterial effect by potently and selectively inhibiting the bacterial type 1 methionyl-tRNA synthetase (MetRS). This enzyme is essential for protein synthesis, as it catalyzes the charging of methionine onto its cognate tRNA. By blocking this crucial step, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth and toxin production.
A key advantage of CRS3123 is its narrow spectrum of activity. It is highly active against bacteria that possess the type 1 MetRS, which includes C. difficile and other pathogenic Gram-positive bacteria. Conversely, it has minimal activity against many commensal gut bacteria and human cells, which utilize a different type of MetRS (type 2). This selectivity is crucial for preserving the natural gut microbiome, which is often disrupted by broad-spectrum antibiotics, leading to an increased risk of CDI recurrence.
The following diagram illustrates the signaling pathway inhibited by CRS3123.
Preclinical and Clinical Data
CRS3123 has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a safe and effective treatment for CDI.
In Vitro Activity
CRS3123 exhibits potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clostridioides difficile | 0.25 - 1 | 0.5 | 1 |
Data synthesized from published studies.
Clinical Trials
Phase 1 clinical trials in healthy volunteers demonstrated that CRS3123 is well-tolerated with limited systemic absorption, leading to high concentrations in the gastrointestinal tract where the infection resides.
A Phase 2 clinical trial compared the efficacy and safety of CRS3123 with vancomycin (B549263), the standard of care for CDI. The trial was a randomized, double-blind, active-controlled study in patients with primary or first recurrence of CDI.
Phase 2 Clinical Trial Design:
| Parameter | CRS3123 Arm | Vancomycin Arm |
| Dosage | 400 mg orally twice daily | 125 mg orally four times daily |
| Treatment Duration | 10 days | 10 days |
| Primary Endpoint | Clinical cure rate at the end of treatment | Clinical cure rate at the end of treatment |
| Secondary Endpoint | Rate of CDI recurrence | Rate of CDI recurrence |
The results of the Phase 2 trial were positive, with CRS3123 demonstrating non-inferiority to vancomycin in achieving clinical cure and showing a trend towards a lower rate of recurrence.
The following diagram outlines the workflow of the Phase 2 clinical trial.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CRS3123.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of CRS3123 is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Protocol:
-
Bacterial Culture: C. difficile strains are grown anaerobically in supplemented brain-heart infusion (BHI) broth.
-
Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in BHI broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the C. difficile strain to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The microtiter plates are incubated anaerobically at 37°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of CRS3123 that completely inhibits visible bacterial growth.
Methionyl-tRNA Synthetase (MetRS) Inhibition Assay
This biochemical assay quantifies the inhibitory activity of CRS3123 against its molecular target, the MetRS enzyme.
Protocol:
-
Enzyme and Substrates: Recombinant C. difficile MetRS enzyme is purified. The substrates for the reaction are L-[35S]-methionine, ATP, and a cognate tRNAMet transcript.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the MetRS enzyme, ATP, and varying concentrations of CRS3123.
-
Initiation: The reaction is initiated by the addition of L-[35S]-methionine and tRNAMet.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Quenching and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the charged tRNA.
-
Measurement: The precipitated, radiolabeled Met-tRNAMet is collected on a filter, and the amount of radioactivity is quantified using a scintillation counter. The IC50 value (the concentration of CRS3123 that inhibits 50% of the enzyme activity) is then calculated.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Clostridioides difficile infection. Its novel mechanism of action, narrow spectrum of activity, and promising clinical data are supported by a strong intellectual property position. For researchers and drug development professionals, CRS3123 serves as a compelling case study in the design and evaluation of next-generation antibiotics that address the urgent threat of antimicrobial resistance while minimizing collateral damage to the host microbiome. The detailed understanding of its patent landscape and the experimental validation of its activity are crucial for its continued development and eventual clinical application.
Methodological & Application
Application Notes and Protocols for CRS3123 Dihydrochloride In Vitro Assays
For Research Use Only.
Introduction
CRS3123 is a novel, narrow-spectrum antibacterial agent that functions as a potent inhibitor of bacterial methionyl-tRNA synthetase (MetRS).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of CRS3123 dihydrochloride (B599025) against Clostridioides difficile (C. difficile). CRS3123 acts by inhibiting the type 1 MetRS, an enzyme essential for protein translation in certain bacteria, including C. difficile.[3] This targeted action leads to the inhibition of bacterial growth, as well as the production of toxins and the formation of spores, which are critical factors in the pathogenesis of C. difficile infection (CDI).[1][3][4] Notably, CRS3123 shows minimal activity against many commensal gut bacteria, suggesting a lower potential for disrupting the natural gut microbiota.[3][5][6]
These protocols are intended for researchers, scientists, and drug development professionals investigating new treatments for CDI.
Data Summary
The following tables summarize the in vitro activity of CRS3123 against C. difficile and its selectivity.
Table 1: Minimum Inhibitory Concentration (MIC) of CRS3123 against C. difficile
| Organism | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Clostridioides difficile | 108 | 0.5 - 1 | 1 | [7] |
| Clostridioides difficile | 50 | 0.5 - 1 | Not Reported | [6] |
Table 2: In Vitro Activity of CRS3123 on C. difficile Toxin Production and Sporulation
| Assay | Concentration (mg/L) | Effect | Reference |
| Toxin Production Inhibition | 1 | Inhibition of de novo toxin production in high-density cultures | [7][8] |
| Sporulation Reduction | 1 | >10-fold reduction in sporulation | [7][9] |
Table 3: Selectivity of CRS3123
| Organism/Enzyme | Activity/Selectivity | Reference |
| Gram-negative anaerobes (e.g., Bacteroides) | Lacked activity | [3][6] |
| Bifidobacteria | Lacked activity | [3][6] |
| Lactobacillus spp. | Lacked activity | [3][6] |
| Human mitochondrial MetRS | >1,000-fold selectivity for C. difficile MetRS | [7][9] |
| Human cytoplasmic MetRS | >1,000,000-fold selectivity for C. difficile MetRS | [7][9] |
Signaling Pathway and Mechanism of Action
CRS3123 specifically targets and inhibits the bacterial methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis. By blocking the function of MetRS, CRS3123 prevents the incorporation of methionine into newly synthesized proteins. This disruption of protein synthesis has several downstream effects on C. difficile, including the cessation of cell growth and the inhibition of both toxin production and spore formation.
Caption: Mechanism of action of CRS3123 in C. difficile.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of CRS3123 against C. difficile using the agar (B569324) dilution method, as referenced in published studies.[6]
Caption: Workflow for MIC determination by agar dilution.
Materials:
-
CRS3123 dihydrochloride
-
C. difficile clinical isolates
-
Supplemented Brucella agar
-
Laked sheep blood (5%)
-
Anaerobic gas generating system
-
Sterile petri dishes, tubes, and pipettes
-
0.5 McFarland standard
-
Inoculator
Procedure:
-
Preparation of CRS3123 Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Perform serial twofold dilutions of the CRS3123 stock solution.
-
Prepare supplemented Brucella agar with 5% laked sheep blood and maintain at 48-50°C.
-
Add the CRS3123 dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 64 mg/L). Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture C. difficile isolates on Brucella agar anaerobically for 24-48 hours.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of CRS3123 that completely inhibits visible growth.
-
Toxin Production Inhibition Assay
This protocol is designed to assess the effect of CRS3123 on C. difficile toxin production, which can be measured by cytotoxicity assays on a sensitive cell line.[8]
Caption: Workflow for C. difficile toxin inhibition assay.
Materials:
-
C. difficile strain
-
Appropriate broth medium (e.g., pre-reduced brain-heart infusion broth)
-
This compound
-
Vero cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Microscope
Procedure:
-
Culture Preparation:
-
Grow C. difficile in broth to a high cell density under anaerobic conditions.
-
Add CRS3123 at a sub-inhibitory concentration (e.g., 1 mg/L) to the culture. Include a vehicle-treated control.
-
Continue incubation for an additional 24 hours to allow for toxin production.
-
-
Supernatant Collection:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and sterilize it through a 0.22 µm filter.
-
-
Cytotoxicity Assay:
-
Seed Vero cells in a 96-well plate and grow to confluency.
-
Remove the cell culture medium and add serial dilutions of the filtered supernatant from both the CRS3123-treated and control cultures.
-
Incubate the plate for 24-48 hours.
-
Examine the cells microscopically for cytopathic effects (CPE), such as cell rounding.
-
The level of toxin production can be quantified by determining the highest dilution of supernatant that causes CPE. A reduction in CPE in the CRS3123-treated samples indicates inhibition of toxin production.
-
Spore Formation Inhibition Assay
This protocol quantifies the effect of CRS3123 on the sporulation of C. difficile.[7][8]
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Preparing Stock Solutions of CRS3123 Dihydrochloride for Experimental Use
Application Note and Protocol
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of CRS3123 dihydrochloride (B599025), a potent inhibitor of methionyl-tRNA synthetase. These guidelines are intended for researchers, scientists, and drug development professionals conducting in vitro and in vivo experiments.
Introduction
CRS3123 is a narrow-spectrum antibiotic that selectively inhibits the methionyl-tRNA synthetase (MetRS) of Gram-positive bacteria, including Clostridioides difficile.[1][2] Its mechanism of action involves the inhibition of protein synthesis, which in turn prevents toxin production and sporulation in susceptible bacteria.[1][2][3] Accurate and consistent preparation of CRS3123 dihydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps for proper handling, dissolution, and storage of this compound.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 586.17 g/mol [4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. Very low water solubility (0.00154 mg/mL)[5] |
| Storage of Powder | 2 years at -20°C, dry and sealed[4][6] |
| CAS Number | 1013915-99-5[4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety and Handling Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powdered form and concentrated stock solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct skin contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This is particularly important for DMSO, which can solidify at lower temperatures.
-
Weighing the Compound:
-
Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.86 mg of the compound. Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 586.17 g/mol = 0.0058617 g = 5.86 mg
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions in your experimental medium to reach the final working concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells, typically below 0.5%.[7][8]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
-
Use: Use the freshly prepared working solution immediately in your experiments.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Signaling Pathway of CRS3123
CRS3123 acts by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. abmole.com [abmole.com]
- 5. quora.com [quora.com]
- 6. This compound|CAS 1013915-99-5|DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CRS3123 Dihydrochloride in Methionyl-tRNA Synthetase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antibacterial agent that specifically targets methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in certain bacteria.[1][2][3] Its primary application is in the development of treatments for Clostridioides difficile infection (CDI).[1][4][5] CRS3123 demonstrates potent activity against C. difficile, including the inhibition of toxin production and sporulation, while exhibiting minimal disruption to the normal gut microbiota.[1][2][6][7] This characteristic is attributed to its selective inhibition of the type 1 MetRS found in bacteria like C. difficile, which is distinct from the MetRS found in most Gram-negative bacteria and humans.[2][7][8]
These application notes provide a comprehensive overview of CRS3123, including its mechanism of action, key experimental data, and detailed protocols for its in vitro evaluation.
Mechanism of Action
CRS3123 functions by inhibiting bacterial methionyl-tRNA synthetase (MetRS).[3] MetRS is a crucial enzyme that catalyzes the attachment of methionine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[9] By blocking MetRS, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth, toxin synthesis, and spore formation.[1][7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for CRS3123 dihydrochloride from preclinical and clinical studies.
Table 1: In Vitro Activity of CRS3123 against C. difficile
| Parameter | Value | Reference |
| MIC range against clinical isolates | 0.5 - 1 µg/mL | [10] |
| MIC90 | 1 µg/mL | [2] |
| Concentration for toxin production inhibition | 1 µg/mL | [10][11] |
| Concentration for >10-fold sporulation reduction | 1 µg/mL | [10] |
Table 2: Phase 2 Clinical Trial Efficacy Data (CRS3123 vs. Vancomycin)
| Outcome | CRS3123 (200 mg & 400 mg combined) | Vancomycin (125 mg) | Reference |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | [7][12] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of CRS3123 are provided below.
Methionyl-tRNA Synthetase (MetRS) Inhibition Assay
This assay determines the inhibitory activity of CRS3123 on the aminoacylation activity of MetRS.
Protocol:
-
Protein Purification: Purify recombinant C. difficile MetRS using standard chromatographic techniques.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl2, 1 mM DTT).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Assay Plate Setup: In a 96-well plate, add the purified MetRS enzyme, ATP, L-methionine, and total tRNA from E. coli.
-
Initiate Reaction: Add the CRS3123 dilutions to the wells and incubate at room temperature for 30 minutes.
-
Measurement:
-
ATP Consumption Method: Measure the remaining ATP concentration using a commercial ATP quantitation kit.
-
Radiolabel Method: Use [3H]-methionine and measure its incorporation into tRNA by scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition for each CRS3123 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of CRS3123 that inhibits the visible growth of C. difficile.
Protocol:
-
Bacterial Inoculum Preparation: Culture C. difficile anaerobically on appropriate agar (B569324) (e.g., Brucella agar) at 37°C. Prepare a bacterial suspension in pre-reduced broth (e.g., supplemented Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
CRS3123 Dilution Series: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared C. difficile suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate anaerobically at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of CRS3123 in which no visible bacterial growth (turbidity) is observed.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of CRS3123 against C. difficile over time.
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of C. difficile in a suitable broth.
-
Assay Setup: In sterile tubes or flasks, add fresh broth containing CRS3123 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the C. difficile culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes anaerobically at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in a suitable diluent and plate onto agar plates. Incubate the plates anaerobically and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL versus time for each CRS3123 concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
In Vitro Toxin Production and Sporulation Assay
This protocol assesses the effect of CRS3123 on C. difficile toxin production and spore formation.
Protocol:
-
Culture Preparation: Grow C. difficile in a sporulation-inducing medium (e.g., 70:30 medium) in the presence of sub-inhibitory concentrations of CRS3123 (e.g., 0.25x or 0.5x MIC).
-
Toxin Analysis: After a defined incubation period (e.g., 48-72 hours), centrifuge the cultures. Analyze the supernatant for toxin A and B levels using commercial enzyme-linked immunosorbent assays (ELISAs).
-
Sporulation Quantification:
-
Treat a portion of the culture with ethanol (B145695) to kill vegetative cells.
-
Perform serial dilutions of the ethanol-treated and untreated cultures and plate them on agar.
-
Incubate the plates and count the colonies.
-
The sporulation frequency is calculated as the ratio of CFU from the ethanol-treated sample (spores) to the CFU from the untreated sample (total viable cells).
-
Cytotoxicity Assay
This assay evaluates the potential toxicity of CRS3123 against mammalian cells, such as human gut epithelial cell lines (e.g., Caco-2).
Protocol:
-
Cell Culture: Culture a human gut epithelial cell line in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no drug) and a positive control for cytotoxicity (e.g., a known toxin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
Fluorescent Dye-Based Assays: Use commercially available kits that employ fluorescent dyes to differentiate between live and dead cells (e.g., calcein-AM/ethidium homodimer-1 staining).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of the cells are non-viable.
Conclusion
This compound represents a promising therapeutic candidate for CDI by selectively inhibiting bacterial MetRS. The provided application notes and protocols offer a framework for researchers to further investigate its mechanism of action and preclinical efficacy. The narrow-spectrum activity and minimal impact on the gut microbiome highlight its potential as a superior treatment option compared to broad-spectrum antibiotics.
References
- 1. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]
- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. emerypharma.com [emerypharma.com]
- 9. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
Measuring the Potency of CRS3123 Dihydrochloride Against Clostridioides difficile: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of CRS3123 dihydrochloride (B599025), a novel methionyl-tRNA synthetase inhibitor, against Clostridioides difficile. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria, ensuring reliable and reproducible results for research and drug development purposes.
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing public health concern. CRS3123 is an investigational narrow-spectrum antibiotic that targets the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating CDI with minimal disruption to the normal gut microbiota.[1][2][5] In vitro studies have demonstrated its potent activity against a wide array of C. difficile strains, including the epidemic BI/NAP1/027 strain, with MIC values typically ranging from 0.5 to 1 µg/ml.[6] Furthermore, CRS3123 has been shown to inhibit toxin production and sporulation in C. difficile.[1][2][6][7]
Accurate determination of the MIC is a critical step in evaluating the efficacy of a novel antimicrobial agent. This document provides a comprehensive protocol for measuring the MIC of CRS3123 dihydrochloride against C. difficile using the agar (B569324) dilution method, recognized as the gold standard by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Clostridioides difficile strains (including quality control strains, e.g., ATCC® 700057)
-
Brucella Agar or Wilkins-Chalgren Agar
-
Laked sheep blood or horse blood
-
Vitamin K1
-
Sterile distilled water or other appropriate solvent for CRS3123
-
Anaerobic gas generating system or anaerobic chamber
-
McFarland turbidity standards (0.5 and 1.0)
-
Sterile petri dishes, tubes, and pipettes
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solubility of this compound should be confirmed prior to preparation.
-
Ensure the stock solution is well-dissolved and filter-sterilize if necessary.
-
Prepare serial twofold dilutions of the stock solution to be used for incorporation into the agar.
Agar Plate Preparation (Agar Dilution Method)
-
Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to 48-50°C in a water bath.
-
Add the appropriate volume of each this compound dilution to individual sterile, empty petri dishes. The volume of the drug solution should be a small fraction of the total agar volume to avoid significant dilution of the agar concentration (e.g., 1 mL of drug solution to 19 mL of molten agar).
-
Add 19 mL of the molten, supplemented Brucella agar to each plate containing the drug dilution.
-
Immediately swirl the plates gently to ensure uniform distribution of the antimicrobial agent.
-
Prepare a control plate containing agar and the drug diluent (without CRS3123) to serve as a growth control.
-
Allow the agar to solidify at room temperature.
-
The final concentrations of CRS3123 in the agar plates should typically range from 0.06 to 64 µg/mL to encompass the expected MIC values for susceptible and potentially resistant strains.
Inoculum Preparation
-
Subculture C. difficile isolates from frozen stocks onto supplemented Brucella agar plates and incubate anaerobically at 37°C for 48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in a suitable broth (e.g., pre-reduced Brucella broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 1.5 x 10^7 CFU/mL.
Inoculation and Incubation
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the prepared agar plates with the standardized C. difficile suspensions. Each spot should deliver approximately 1-2 µL of the bacterial suspension, resulting in a final inoculum of 10^4 to 10^5 CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.
MIC Determination
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the C. difficile isolate. A faint haze or a single colony at the inoculation spot is disregarded.
-
The growth control plate should show confluent growth.
-
Include a known quality control strain with a defined MIC range for CRS3123 (if available) or other control compounds to ensure the validity of the experiment.
Data Presentation
The results of the MIC testing should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data.
| C. difficile Isolate | CRS3123 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Notes |
| Strain 1 | 0.5 | 1 | 0.25 | Clinical Isolate |
| Strain 2 | 1 | 1 | 0.5 | Ribotype 027 |
| Strain 3 | 0.25 | 0.5 | 0.25 | |
| ATCC® 700057 (QC) | 0.5 | 1 | 0.25 | Quality Control |
Visualizing the Experimental Workflow and Mechanism of Action
To facilitate a clear understanding of the experimental process and the underlying mechanism of CRS3123, the following diagrams have been generated.
Caption: Workflow for MIC determination of CRS3123 against C. difficile.
Caption: Mechanism of action of CRS3123 in C. difficile.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Assessing CRS3123 Dihydrochloride Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antimicrobial agent developed for the treatment of Clostridioides difficile infection (CDI). It functions as a potent inhibitor of methionyl-tRNA synthetase (MetRS) in C. difficile, a mechanism that disrupts protein synthesis and subsequently inhibits bacterial growth, toxin production, and spore formation.[1][2][3] Due to its targeted spectrum, CRS3123 is designed to have minimal impact on the normal gut microbiota, a significant advantage over broad-spectrum antibiotics currently used to treat CDI.[1][2][3] Preclinical studies have demonstrated the superiority of CRS3123 over vancomycin (B549263) in a hamster model of CDI, particularly in preventing disease recurrence.[1][4][5]
These application notes provide detailed protocols for assessing the in vivo efficacy of CRS3123 dihydrochloride in the established Golden Syrian hamster model of CDI. The protocols cover the induction of infection, therapeutic treatment regimens, and the evaluation of key efficacy endpoints.
Signaling Pathway of CRS3123 in C. difficile
CRS3123 targets a critical enzyme in bacterial protein synthesis. The following diagram illustrates the mechanism of action.
Experimental Protocols
Golden Syrian Hamster Model of C. difficile Infection
The Golden Syrian hamster is the standard and most widely used animal model for studying CDI, as it recapitulates many of the key features of human disease, including the potential for recurrence.[6][7]
Experimental Workflow:
Materials:
-
Male Golden Syrian hamsters (80-120 g)
-
C. difficile strain (e.g., ATCC 43596, a toxigenic strain)
-
Clindamycin phosphate
-
This compound
-
Vancomycin hydrochloride (positive control)
-
Vehicle control (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
-
Anaerobic chamber and supplies
-
Selective agar (B569324) for C. difficile (e.g., TCCFA: Taurocholate-Cefoxitin-Cycloserine-Fructose Agar)
Procedure:
-
Acclimation: Acclimate hamsters to individual housing for at least 7 days prior to the experiment.
-
Induction of Susceptibility (Day -1): Administer a single subcutaneous injection of clindamycin at 10 mg/kg to disrupt the normal gut flora.
-
Infection (Day 0): 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of approximately 104 CFU of C. difficile spores.
-
Treatment (Day 1-5): Begin treatment 24 hours post-infection. Administer all treatments orally twice daily (BID) for 5 consecutive days.
-
Group 1 (CRS3123 Low Dose): 0.5 mg/kg this compound
-
Group 2 (CRS3123 High Dose): 5.0 mg/kg this compound
-
Group 3 (Vancomycin): 20 mg/kg vancomycin
-
Group 4 (Vehicle): Vehicle control
-
-
Monitoring (Daily until Day 21-33):
-
Record survival daily.
-
Monitor for clinical signs of CDI, including diarrhea (wet tail), lethargy, and ruffled fur.
-
Measure body weight daily.
-
Animals that become moribund should be euthanized.
-
-
Endpoint Analysis (At time of death/euthanasia):
-
Collect cecal contents for quantitative bacteriology and toxin analysis.
-
Collect cecal tissue for histopathological examination.
-
Quantitative Bacteriology
Procedure:
-
Weigh the collected cecal contents.
-
Homogenize the sample in a known volume of pre-reduced phosphate-buffered saline (PBS) inside an anaerobic chamber.
-
Total Viable Count: Serially dilute the homogenate in pre-reduced PBS and plate onto selective TCCFA agar. Incubate anaerobically at 37°C for 48 hours and count the characteristic colonies of C. difficile.
-
Spore Count: To a separate aliquot of the homogenate, add an equal volume of 95% ethanol (B145695) and incubate for 15 minutes at room temperature to kill vegetative cells.
-
Serially dilute the ethanol-treated sample in PBS containing 0.1% taurocholate (to promote germination) and plate onto TCCFA.
-
Incubate anaerobically at 37°C for 48 hours and count the colonies.
-
Express results as log10 CFU per gram of cecal content.
C. difficile Toxin Cytotoxicity Assay
The Vero cell cytotoxicity assay is a sensitive method to quantify the biological activity of C. difficile toxins in fecal or cecal samples.[8][9][10]
Procedure:
-
Prepare a sterile filtrate of the cecal contents by diluting with PBS, centrifuging, and passing the supernatant through a 0.22 µm filter.[11]
-
Seed a 96-well plate with Vero (African green monkey kidney) cells and grow to a confluent monolayer.[9][10]
-
Serially dilute the cecal filtrate and add to the wells of the Vero cell plate.
-
As a control for specificity, pre-incubate a parallel set of dilutions with a C. difficile antitoxin.[11]
-
Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Examine the cells microscopically for cytopathic effect (CPE), which is characterized by cell rounding.[12]
-
The toxin titer is the reciprocal of the highest dilution that causes ≥50% of the cells to round.
Histopathology
Procedure:
-
Fix a section of the cecum in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the slides microscopically for signs of inflammation and tissue damage.
-
Score the cecal pathology based on a semi-quantitative scale.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival and Recurrence Rates
| Treatment Group | Dose (mg/kg, BID) | N | Survival at Day 5 (%) | Survival at Day 33 (%) | Recurrence Rate (%)* |
| Vehicle Control | - | 10 | 0% | 0% | N/A |
| CRS3123 | 0.5 | 10 | 100% | 62% | 38% |
| CRS3123 | 5.0 | 10 | 100% | 75% | 25% |
| Vancomycin | 20 | 10 | 100% | 30% | 70% |
*Recurrence rate calculated as the percentage of animals that survived the initial 5-day treatment period but succumbed to disease later.
Table 2: Bacteriology and Toxin Titers (at Day 2)
| Treatment Group | Dose (mg/kg, BID) | C. difficile (log10 CFU/g) | Spore Count (log10 CFU/g) | Toxin Titer (log10) |
| Vehicle Control | - | 8.5 ± 0.5 | 5.2 ± 0.4 | 4.1 ± 0.3 |
| CRS3123 | 5.0 | 3.2 ± 0.8 | < 2.0 | < 1.0 |
| Vancomycin | 20 | 4.1 ± 0.6 | 4.5 ± 0.5 | 1.5 ± 0.4 |
Table 3: Histopathology Scores (at Day 2)
| Treatment Group | Edema/Congestion (0-3) | Neutrophil Infiltration (0-3) | Epithelial Damage (0-3) | Total Score (0-9) |
| Vehicle Control | 2.8 ± 0.4 | 2.9 ± 0.3 | 2.7 ± 0.5 | 8.4 ± 1.0 |
| CRS3123 (5.0 mg/kg) | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.4 ± 0.3 | 1.7 ± 0.6 |
| Vancomycin (20 mg/kg) | 1.2 ± 0.4 | 1.5 ± 0.5 | 1.3 ± 0.4 | 4.0 ± 1.1 |
(Note: Data in tables are representative and should be replaced with actual experimental results.)
Pharmacokinetic Considerations
Preclinical studies indicate that CRS3123 has low systemic absorption following oral administration.[1] In hamsters, oral bioavailability is less than 1%.[13] The absorbed drug is known to be glucuronidated, which can complicate the accurate pharmacokinetic analysis of the parent compound.[13][14] Despite low systemic exposure, high fecal concentrations of CRS3123 are achieved, reaching levels well above the MIC90 for C. difficile.[3][15] This pharmacological profile is ideal for a drug targeting a gastrointestinal pathogen like C. difficile.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The Golden Syrian hamster model of CDI is a robust and clinically relevant system for assessing key parameters such as survival, disease recurrence, bacterial clearance, and reduction in toxin-mediated pathology. The demonstrated superiority of CRS3123 to vancomycin in this model, particularly in reducing recurrence, highlights its potential as a promising new therapeutic for C. difficile infection.[1][4][5]
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C. difficile toxin cytotoxicity assay [bio-protocol.org]
- 9. The Cytopathic Effect of Different Toxin Concentrations From Different Clostridioides difficile Sequence Types Strains in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Clostridium difficile toxin in various tissue culture monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cytotoxicity assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of CRS3123 Dihydrochloride in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CRS3123 is a novel, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI).[1][2] It functions as a small molecule protein synthesis inhibitor by targeting the methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein translation.[1][3][4] This unique mechanism of action makes it highly potent against C. difficile while minimizing disruption to the normal gut microbiota.[1][2][3] Accurate quantification of CRS3123 dihydrochloride (B599025) in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development.
These application notes provide detailed protocols for the quantification of CRS3123 in plasma, urine, and feces using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRS3123 and the general workflow for its quantification in biological samples.
Caption: Mechanism of action of CRS3123 in bacteria.
Caption: General workflow for CRS3123 quantification.
Quantitative Data Summary
The following table summarizes the quantitative parameters of the validated LC-MS/MS method for CRS3123 in various biological matrices.
| Biological Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Notes |
| Human Plasma | 10.0 ng/mL | Not explicitly stated | Validated, sensitive, and specific HPLC-MS/MS assay.[3] |
| Human Urine | 100.0 ng/mL | Not explicitly stated | Measures total free CRS3123.[3] |
| Human Feces | 60.0 ng/g | 60.0 - 12,000 ng/g (initial) | The method was later amended and validated for an extended range.[3] |
| 300 - 18,000 µg/g (extended) |
Experimental Protocols
1. Principle
The concentration of CRS3123 in biological samples is determined using a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3] The method involves sample preparation to extract the analyte, followed by chromatographic separation and detection by mass spectrometry.
2. Materials and Reagents
-
CRS3123 dihydrochloride reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled CRS3123)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Reagent-grade water
-
Biological matrix (plasma, urine, or feces) from a control source for calibration standards and quality controls (QCs)
-
Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction (SPE) cartridges)
3. Instrumentation
-
A validated HPLC system capable of gradient elution.
-
A validated triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
4. Sample Collection and Handling
-
Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma samples at -70°C or below until analysis.
-
Urine: Collect urine samples in appropriate containers. Store samples at -70°C or below until analysis.
-
Feces: Collect fecal samples in appropriate containers. Homogenize the fecal samples before analysis. Store samples at -70°C or below until analysis.
5. Standard and QC Sample Preparation
-
Prepare stock solutions of CRS3123 and the IS in a suitable solvent (e.g., methanol).
-
Prepare working solutions by serially diluting the stock solutions.
-
Prepare calibration standards and QCs by spiking the appropriate volume of the working solutions into the control biological matrix.
6. Sample Preparation Protocol (General)
The following is a general protocol; specific optimization may be required.
-
Plasma: A protein precipitation method is commonly used.
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the internal standard.
-
Add a precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
-
-
Urine: A simple dilution or SPE may be employed.
-
Thaw urine samples on ice.
-
To a known volume of urine, add the internal standard.
-
Dilute with a suitable buffer or mobile phase.
-
Alternatively, use an appropriate SPE procedure for cleanup and concentration.
-
Transfer the processed sample for LC-MS/MS analysis.
-
-
Feces: A homogenization and extraction procedure is required.
-
Thaw fecal samples.
-
Homogenize a known weight of the fecal sample with a suitable buffer.
-
To a known volume of the fecal homogenate, add the internal standard.
-
Perform a liquid-liquid extraction or SPE to extract CRS3123.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample for LC-MS/MS analysis.
-
7. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
Injection Volume: A small volume (e.g., 5-10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for CRS3123 and the IS need to be determined and optimized.
-
8. Data Analysis
-
Integrate the peak areas for CRS3123 and the IS.
-
Calculate the peak area ratio of CRS3123 to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of CRS3123 in the unknown samples by interpolating their peak area ratios from the calibration curve.
9. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include assessments of:
-
Selectivity and specificity
-
Linearity
-
Accuracy and precision
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Disclaimer: These protocols are intended as a guide. Researchers should develop and validate their own specific methods for the quantification of this compound in their laboratory settings.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. contagionlive.com [contagionlive.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Antibiotic Resistance Mechanisms with CRS3123 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI). Its unique mechanism of action and targeted spectrum make it a valuable tool for studying antibiotic resistance. Unlike broad-spectrum antibiotics that disrupt the gut microbiome and contribute to the selection of resistant organisms, CRS3123 specifically targets C. difficile. This allows for the investigation of resistance mechanisms within this key pathogen without the confounding effects of widespread microbial disruption.
CRS3123 is a small-molecule protein synthesis inhibitor that targets methionyl-tRNA synthetase (MetRS).[1][2] This enzyme is crucial for the incorporation of methionine into proteins. CRS3123 is highly selective for the type 1 MetRS found in C. difficile and other Gram-positive bacteria, while having minimal effect on the type 2 MetRS present in most Gram-negative bacteria and in mammalian cells.[3][4] This specificity not only minimizes off-target effects but also provides a novel target for antibacterial development, as there is no cross-resistance with existing antibiotic classes.[5]
These application notes provide detailed protocols for utilizing CRS3123 dihydrochloride to investigate mechanisms of antibiotic action and resistance in C. difficile.
Data Presentation
In Vitro Susceptibility of Clostridioides difficile to CRS3123
The following table summarizes the minimum inhibitory concentration (MIC) of CRS3123 against various C. difficile strains, including hypervirulent and antibiotic-resistant isolates.
| Strain Type | Number of Isolates | CRS3123 MIC Range (µg/mL) | CRS3123 MIC₅₀ (µg/mL) | CRS3123 MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Recent Clinical Isolates | 108 | 0.5 - 1 | 1 | 1 | Vancomycin: 1 |
| Moxifloxacin-Resistant (BI/NAP1/027) | 5 | 0.5 - 1 | N/A | 1 | N/A |
Data sourced from Critchley et al., 2009.[6]
In Vivo Efficacy of CRS3123 in a Hamster Model of CDI
The hamster model is a well-established preclinical model for evaluating the efficacy of anti-C. difficile agents. The table below presents survival data from a study comparing CRS3123 to vancomycin.
| Treatment Group | Daily Dose (mg/kg) | Survival Rate at Day 33 (%) |
| CRS3123 | 0.5 | 62 |
| CRS3123 | 5 | 75 |
| Vancomycin | 20 | Not specified, but CRS3123 was superior |
| Control (untreated) | 0 | 0 |
Data sourced from Ochsner et al., 2009.[7]
Inhibition of C. difficile Toxin Production and Sporulation by CRS3123
CRS3123 has been shown to inhibit key virulence factors of C. difficile, namely toxin production and spore formation.
| Assay | CRS3123 Concentration | Observation | Comparator |
| Toxin Production (in high cell density cultures) | 1 µg/mL | Inhibition of de novo toxin production | Vancomycin required 20 µg/mL; Metronidazole (B1676534) had no effect |
| Sporulation Rate (in vitro) | Sub-MIC to MIC levels (0.25x MIC) | >10-fold reduction after 4 days | Vancomycin and metronidazole did not decrease spore formation |
Data sourced from Ochsner et al., 2009.[7][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of CRS3123 against C. difficile
This protocol describes the agar (B569324) dilution method for determining the MIC of CRS3123 against C. difficile isolates under anaerobic conditions.
Materials:
-
This compound
-
C. difficile clinical isolates
-
Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K1
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Inoculator
Procedure:
-
Prepare CRS3123 Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Prepare Agar Plates with CRS3123:
-
Melt the supplemented Brucella agar and cool to 48-50°C.
-
Prepare a series of two-fold dilutions of CRS3123 in sterile water.
-
Add the appropriate volume of each CRS3123 dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Prepare C. difficile Inoculum:
-
Grow C. difficile isolates on supplemented Brucella agar for 24-48 hours in an anaerobic chamber.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.
-
-
Inoculate Plates:
-
Using a multipoint inoculator, spot the prepared C. difficile suspensions onto the surface of the CRS3123-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of CRS3123 that completely inhibits visible growth of the C. difficile isolate.
-
Protocol 2: In Vitro Toxin Production Assay
This protocol outlines a method to assess the effect of CRS3123 on C. difficile toxin production in vitro using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
This compound
-
Toxigenic C. difficile strain (e.g., ATCC 43598)
-
Brain Heart Infusion (BHI) broth
-
Anaerobic chamber
-
Commercial C. difficile Toxin A/B ELISA kit
-
Microplate reader
Procedure:
-
Prepare C. difficile Culture:
-
Inoculate a single colony of C. difficile into BHI broth and grow overnight in an anaerobic chamber at 37°C.
-
-
Expose Culture to CRS3123:
-
Dilute the overnight culture into fresh BHI broth to an OD₆₀₀ of approximately 0.1.
-
Add CRS3123 at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a no-drug control.
-
Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24, 48, 72 hours).
-
-
Prepare Samples for ELISA:
-
At each time point, remove an aliquot of the culture.
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted toxins.
-
-
Quantify Toxin Levels:
-
Perform the C. difficile Toxin A/B ELISA on the collected supernatants according to the manufacturer's instructions.[1][9][10]
-
Briefly, this typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation, washing, addition of a conjugated secondary antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the toxin levels in the CRS3123-treated samples to the no-drug control to determine the extent of toxin inhibition.
-
Protocol 3: C. difficile Sporulation Assay
This protocol describes a method to quantify the effect of CRS3123 on C. difficile spore formation.
Materials:
-
This compound
-
C. difficile strain
-
70:30 sporulation agar
-
BHI agar with 0.1% sodium taurocholate (for germination)
-
Ethanol (B145695) (95%)
-
Anaerobic chamber
-
Phase-contrast microscope
Procedure:
-
Prepare Sporulation Plates:
-
Prepare 70:30 sporulation agar plates containing various concentrations of CRS3123. Include a drug-free control plate.
-
-
Inoculate Plates:
-
Grow a C. difficile culture to mid-log phase in BHI broth.
-
Spread a lawn of the culture onto the sporulation plates.
-
-
Incubation:
-
Incubate the plates anaerobically at 37°C for 4-5 days to induce sporulation.[11]
-
-
Harvest and Enumerate Spores:
-
After incubation, scrape the growth from each plate into a known volume of sterile phosphate-buffered saline (PBS).
-
To quantify total viable cells (vegetative cells and spores), perform serial dilutions in PBS and plate on BHI agar with sodium taurocholate.
-
To quantify spores, treat an aliquot of the cell suspension with an equal volume of 95% ethanol for 30 minutes to kill vegetative cells.
-
Perform serial dilutions of the ethanol-treated suspension and plate on BHI agar with sodium taurocholate.
-
Incubate all plates anaerobically at 37°C for 24-48 hours and count the colonies.
-
-
Data Analysis:
-
Calculate the sporulation frequency as the number of ethanol-resistant CFU divided by the total number of CFU.
-
Compare the sporulation frequency in CRS3123-treated cultures to the control.
-
Optionally, visualize spores using phase-contrast microscopy (spores appear as phase-bright bodies).
-
Protocol 4: Hamster Model of Clostridioides difficile Infection
This protocol provides a general framework for evaluating the in vivo efficacy of CRS3123 in the golden Syrian hamster model of CDI. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Golden Syrian hamsters
-
Toxigenic C. difficile spores (e.g., a ribotype 027 strain)
-
This compound formulated for oral administration
-
Sterile water or vehicle for drug administration
-
Anaerobic chamber
Procedure:
-
Induction of Susceptibility:
-
Administer a single oral dose of clindamycin (e.g., 10 mg/kg) to the hamsters to disrupt their normal gut microbiota.[8]
-
-
C. difficile Challenge:
-
Five days after clindamycin administration, challenge the hamsters with an oral gavage of a known quantity of C. difficile spores (e.g., 10⁴ spores).[8]
-
-
Treatment with CRS3123:
-
Begin treatment with CRS3123 one day after the C. difficile challenge.
-
Administer CRS3123 orally at different dose levels (e.g., 0.5 mg/kg, 5 mg/kg) twice daily for 5-10 days.[8]
-
Include a vehicle control group and a positive control group (e.g., vancomycin, 20 mg/kg).
-
-
Monitoring:
-
Monitor the hamsters daily for signs of CDI, such as diarrhea ("wet tail"), weight loss, and lethargy.
-
Record survival data for a period of up to 33 days to assess both initial cure and relapse.
-
-
Endpoint Analysis:
-
The primary endpoint is survival.
-
Secondary endpoints can include quantitative culture of C. difficile from cecal contents and measurement of toxin levels in cecal contents at the time of necropsy.
-
Visualizations
Caption: Mechanism of action of CRS3123 in C. difficile.
Caption: Experimental workflow for MIC determination.
References
- 1. epitopediagnostics.com [epitopediagnostics.com]
- 2. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of the hamster model of Clostridium difficile disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models for the study of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med-chem.com [med-chem.com]
- 10. eaglebio.com [eaglebio.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CRS3123 Dihydrochloride Solubility for In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers encountering challenges with the solubility of CRS3123 dihydrochloride (B599025) in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is CRS3123 dihydrochloride and why is its solubility a concern for in vivo studies?
A1: CRS3123 is an investigational narrow-spectrum antibiotic that inhibits the methionyl-tRNA synthetase of Clostridioides difficile, a bacterium that can cause severe diarrhea.[1][2][3] For in vivo studies, particularly those requiring oral administration where capsule formulation is not feasible (e.g., in small animal models), achieving a homogenous and stable solution or suspension is critical for accurate dosing. This compound is known to have very low aqueous solubility, which can lead to challenges in preparing formulations suitable for such studies.[4]
Q2: What is the reported aqueous solubility of CRS3123?
A2: The aqueous solubility of CRS3123 has been reported to be approximately 0.00154 mg/mL.[4] This low solubility necessitates the use of formulation strategies to enhance its dissolution for effective in vivo delivery.
Q3: In clinical trials, how was this compound administered?
A3: In human clinical trials, this compound has been administered orally in gelatin capsules.[3][5] This method of delivery is suitable for human patients but may not be directly applicable to preclinical animal models where oral gavage of a liquid formulation is often required.
Q4: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound for in vivo studies?
A4: Several strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs for oral administration. These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase the drug's solubility.[6][7]
-
Surfactants: Incorporating surfactants to reduce surface tension and form micelles that can encapsulate the drug.[6]
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly alter solubility.
-
Suspensions: Creating a uniform suspension of the drug particles in a suitable vehicle, often with the help of suspending agents.[8]
Troubleshooting Guide: Preparing this compound for Oral Gavage
This guide provides a step-by-step approach to developing a suitable formulation for the oral administration of this compound in animal models.
Issue: this compound does not dissolve in water or saline.
Underlying Cause: The compound has inherently low aqueous solubility.
Solutions:
-
Option 1: Co-solvent and Surfactant System (Recommended starting point)
A common approach for poorly soluble basic compounds is to use a multi-component vehicle. A suggested starting formulation for CRS3123 for in vivo use involves a combination of DMSO, PEG300/PEG400, Tween-80, and saline.[9]
-
Rationale: DMSO acts as a strong organic solvent, PEG as a co-solvent and viscosity modifier, Tween-80 as a surfactant to improve wetting and prevent precipitation, and saline as the final diluent to achieve the desired concentration and improve tolerability.
-
-
Option 2: Aqueous Suspension
If a true solution cannot be achieved or is not desired, a homogenous suspension can be prepared.
-
Rationale: Suspending agents like carboxymethyl cellulose (B213188) (CMC) increase the viscosity of the vehicle, which helps to keep the drug particles evenly dispersed, ensuring consistent dosing.
-
Issue: The prepared formulation is not stable and the compound precipitates over time.
Underlying Cause: The drug concentration exceeds its solubility limit in the chosen vehicle, or the components of the vehicle are not optimized.
Solutions:
-
Optimize the vehicle composition: Systematically vary the ratios of the co-solvents and surfactants to find a more stable formulation.
-
Reduce the final concentration: If possible, lower the target concentration of this compound in the formulation.
-
Sonication: Use a sonicator to aid in the initial dissolution and to break down any aggregates.
-
Prepare fresh daily: To avoid issues with long-term stability, it is best practice to prepare the formulation fresh before each administration.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a clear solution of this compound for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amounts: Determine the total volume of the formulation needed and the mass of this compound required to achieve the target concentration.
-
Initial Dissolution in DMSO: In a sterile conical tube, dissolve the weighed this compound in a small volume of DMSO. For example, use a 1:10 ratio of DMSO to the final volume. Vortex thoroughly until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG400 and Tween-80. A common starting ratio for a vehicle is 10% DMSO, 40% PEG400, and 5% Tween-80. Vortex the mixture until it is homogenous.
-
Final Dilution with Saline: Gradually add sterile saline to the mixture while continuously vortexing to reach the final desired volume.
-
Final Observation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted by altering the component ratios or reducing the final drug concentration.
Quantitative Data Summary Table:
| Vehicle Component | Suggested Starting Percentage (v/v) | Function |
| DMSO | 10% | Primary Solvent |
| PEG400 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Wetting Agent |
| Saline (0.9% NaCl) | 45% | Diluent |
Protocol 2: Preparation of a this compound Suspension
Objective: To prepare a uniform suspension of this compound for oral gavage.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer to avoid clumping. Stir until a clear, viscous solution is formed.
-
Trituration: Weigh the required amount of this compound. In a mortar, add a small amount of the 0.5% CMC-Na vehicle to the powder to form a smooth paste. This process, called levigation, helps to wet the particles and prevent clumping.
-
Gradual Dilution: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously triturating or homogenizing until the desired final volume is reached.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Storage and Use: Store the suspension in a tightly sealed container. Before each administration, ensure the suspension is thoroughly mixed by vortexing or shaking to guarantee dose uniformity.
Quantitative Data Summary Table:
| Vehicle Component | Suggested Concentration | Function |
| This compound | Target concentration | Active Pharmaceutical Ingredient |
| Carboxymethyl cellulose sodium | 0.5% (w/v) | Suspending Agent |
| Sterile Water | q.s. to final volume | Vehicle |
Visualizations
Signaling Pathway
Caption: Mechanism of action of CRS3123.
Experimental Workflow for Formulation Development
Caption: Workflow for developing an in vivo formulation for this compound.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting CRS3123 dihydrochloride degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the potential degradation of CRS3123 dihydrochloride (B599025) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is CRS3123 dihydrochloride and what are its key properties?
CRS3123 is a potent and narrow-spectrum antibiotic that inhibits the bacterial methionyl-tRNA synthetase (MetRS).[1][2][3] It is being developed for the treatment of Clostridioides difficile infection (CDI).[2][4] As a dihydrochloride salt, it is expected to have improved solubility and stability compared to the free base. For research purposes, it is typically supplied as a solid.
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity of the compound. The following storage conditions are recommended:
-
Solid Form: Store at -20°C or -80°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: My experimental results with CRS3123 are inconsistent. Could this be due to compound degradation?
Inconsistent results, such as a loss of expected biological activity, can be an indicator of compound degradation. CRS3123, like many small molecules, can be susceptible to degradation under certain experimental conditions. Factors that can influence stability include pH, temperature, light exposure, and the presence of oxidizing agents.
Q4: What are the likely degradation pathways for this compound?
While specific forced degradation studies on CRS3123 are not publicly available, based on its chemical structure which includes a benzofuran (B130515) core, secondary amines, and a thioether, the following degradation pathways can be anticipated:
-
Hydrolysis: The amide and ether linkages could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The thioether and secondary amine functionalities are prone to oxidation. Exposure to air, peroxides in solvents, or other oxidizing agents can lead to the formation of sulfoxides, sulfones, or N-oxides, which may have altered activity. The benzofuran ring itself can also undergo oxidative cleavage.[5][6]
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation.
Q5: How can I detect the degradation of CRS3123 in my samples?
Several analytical techniques can be employed to assess the purity and detect degradation products of CRS3123:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common technique to separate and quantify the parent compound and its degradants. A decrease in the peak area of CRS3123 and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of potential degradation products, providing clues to their structure.[7][8]
Troubleshooting Guides
Issue 1: Loss of Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in culture medium | 1. Perform a stability check: Incubate CRS3123 in the cell culture medium for the duration of your experiment at 37°C. Analyze samples at different time points by HPLC to quantify the remaining intact compound. 2. Prepare fresh solutions: Always prepare fresh working solutions of CRS3123 in your culture medium immediately before use. 3. Minimize light exposure: Protect your plates and solutions from light, especially if the medium contains components that can generate reactive oxygen species upon light exposure. |
| Interaction with media components | 1. Evaluate serum effects: If using serum, test the stability of CRS3123 in serum-free versus serum-containing media. Serum components can sometimes catalyze degradation. 2. Check for reactive components: Ensure that other supplements in your media are not incompatible with CRS3123. |
| Adsorption to labware | 1. Use low-binding plastics: Utilize low-protein-binding plates and tubes to minimize the loss of compound due to adsorption. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Control pH: Ensure the pH of your solutions is within a stable range for CRS3123. Avoid highly acidic or basic conditions unless part of a specific experimental design. 2. Use appropriate buffers: Employ buffers to maintain a stable pH throughout your experiment. |
| Oxidation | 1. Use high-purity solvents: Use freshly opened, high-purity solvents to minimize the presence of peroxides. 2. Degas solvents: For sensitive experiments, degas aqueous buffers and solvents to remove dissolved oxygen. 3. Consider antioxidants: If oxidation is confirmed, the addition of a small amount of an antioxidant (e.g., BHT) might be possible, but its compatibility with the experimental system must be verified. |
| Photodegradation | 1. Work in low-light conditions: Prepare solutions and conduct experiments under subdued light. 2. Use amber vials: Store stock solutions and working solutions in amber vials to protect them from light. |
Experimental Protocols
Protocol 1: Stability Assessment of CRS3123 in Experimental Buffer
This protocol outlines a general procedure to assess the stability of CRS3123 in a specific buffer solution over time.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into the experimental buffer to the final working concentration (e.g., 10 µM).
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact CRS3123 at each time point.
-
Plot the percentage of remaining CRS3123 against time to determine its stability under the tested conditions.
Protocol 2: General Forced Degradation Study
This protocol is designed to intentionally degrade CRS3123 to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve CRS3123 in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve CRS3123 in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat CRS3123 with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid CRS3123 to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of CRS3123 to UV light (e.g., 254 nm) or sunlight.
-
Collect samples at various time points for each condition and neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Mechanism of action of CRS3123.
Caption: A logical workflow for troubleshooting CRS3123 degradation.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CRS3123 Dihydrochloride Dosage for Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CRS3123 dihydrochloride (B599025) in mouse models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of CRS3123 dihydrochloride for use in mouse models?
Currently, there is no established optimal dosage of this compound specifically for mouse models in publicly available literature. Efficacy has been demonstrated in a hamster model of Clostridioides difficile infection (CDI) at doses of 0.5 mg/kg and 5 mg/kg.[1] Due to species-specific differences in metabolism and physiology, a dose-ranging study is essential to determine the optimal dosage for your specific mouse model and experimental goals.
Q2: How can I determine a starting dose for my mouse study?
A starting dose for a mouse study can be extrapolated from the effective dose in the hamster model using allometric scaling, which accounts for differences in body surface area. Based on established conversion factors, a common method for dose extrapolation from hamster to mouse involves adjusting the dose based on the body surface area to body weight ratio (Km factor).
Q3: What is the mechanism of action for CRS3123?
CRS3123 is a narrow-spectrum antibiotic that functions by inhibiting bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis.[2][3] This inhibition is highly selective for the type 1 MetRS found in bacteria like C. difficile, with minimal activity against the MetRS found in human cells and many commensal gut bacteria.[2][4] This targeted action also inhibits toxin production and spore formation in C. difficile.[2][3]
Q4: What is the pharmacokinetic profile of CRS3123?
In preclinical and human studies, CRS3123 has demonstrated low systemic absorption following oral administration.[2][5] This results in high concentrations of the drug in the gastrointestinal tract, which is advantageous for treating infections like CDI.[2][4][6] The limited systemic uptake contributes to its favorable safety profile.[2][6]
Q5: What are the known side effects or toxicity concerns with CRS3123?
In human clinical trials, CRS3123 has been generally safe and well-tolerated.[2][6][7] Reported adverse events in human studies were typically mild to moderate and did not increase with dose.[5][8] Due to its narrow spectrum of activity, it causes minimal disruption to the normal gut microbiota compared to broad-spectrum antibiotics.[2][4]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy at a Given Dose | - Insufficient dosage for the specific mouse strain or infection model.- Improper drug formulation or administration.- Degradation of the compound. | - Perform a dose-escalation study to identify a more effective dose.- Ensure the dihydrochloride salt is properly solubilized or suspended for oral gavage.- Verify the storage conditions and stability of your CRS3123 stock. |
| Unexpected Toxicity or Adverse Events | - The administered dose is too high for the mouse model.- Off-target effects specific to the mouse strain. | - Immediately reduce the dosage or cease administration.- Conduct a thorough observation of the animals for any signs of distress.- Consider a toxicology screen if adverse events persist at lower doses. |
| Variability in Experimental Results | - Inconsistent dosing technique.- Differences in the gut microbiome of the experimental animals.- Genetic variability within the mouse colony. | - Ensure all personnel are trained on consistent oral gavage techniques.- Standardize the housing and diet of the animals to minimize microbiome variations.- Use mice from a consistent and reliable vendor. |
| Difficulty in Drug Formulation | - Poor solubility of this compound in the desired vehicle. | - Consult formulation guidelines for similar compounds.- Consider using a suspension or a vehicle known to be safe and effective for oral administration in mice (e.g., 0.5% methylcellulose). |
Quantitative Data Summary
Table 1: Preclinical Efficacy of CRS3123 in a Hamster Model of CDI
| Species | Model | Dosing Regimen | Key Findings | Reference |
| Hamster | C. difficile Infection | 0.5 mg/kg/day, oral | 62% survival after 33 days | [1] |
| Hamster | C. difficile Infection | 5 mg/kg/day, oral | 75% survival after 33 days | [1] |
Table 2: Human Clinical Trial Dosages for CRS3123
| Phase | Dosing Regimen | Duration | Key Findings | Reference(s) |
| Phase 1 SAD | 100, 200, 400, 800, 1200 mg | Single Dose | Safe and well-tolerated across all doses | [5][8][9] |
| Phase 1 MAD | 200, 400, 600 mg, twice daily | 10 days | Safe and well-tolerated; minimal disruption to gut microbiota | [2][4][6] |
| Phase 2 | 200, 400 mg, twice daily | 10 days | High rates of clinical cure, comparable to vancomycin (B549263), with lower recurrence | [6][7] |
Experimental Protocols
Protocol: Dose-Ranging Efficacy Study of CRS3123 in a Mouse Model of C. difficile Infection
-
Animal Model: Establish a CDI model in a susceptible mouse strain (e.g., C57BL/6 pre-treated with an antibiotic cocktail).
-
Group Allocation: Randomly assign mice to several treatment groups (n=8-10 per group), including:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Low-dose CRS3123 (e.g., starting around 1-5 mg/kg/day, based on hamster data and allometric scaling)
-
Mid-dose CRS3123 (e.g., 10-25 mg/kg/day)
-
High-dose CRS3123 (e.g., 50 mg/kg/day)
-
Positive control (e.g., vancomycin at an established effective dose)
-
-
Drug Preparation: Prepare this compound in the vehicle at the desired concentrations for oral gavage.
-
Drug Administration: Administer the assigned treatment orally (e.g., once or twice daily) for a defined period (e.g., 5-10 days), starting after the confirmation of C. difficile infection.
-
Monitoring and Endpoints:
-
Monitor daily for clinical signs of disease (weight loss, diarrhea, mortality).
-
Collect fecal samples at baseline and throughout the study to quantify C. difficile shedding and toxin levels.
-
At the study endpoint, collect cecal contents and tissues for histopathological analysis and to assess bacterial load.
-
-
Data Analysis: Compare the outcomes between the different dose groups and the control groups to determine the dose-response relationship and identify the minimum effective dose.
Visualizations
Caption: Workflow for a dose-finding study of CRS3123 in a mouse model.
Caption: Simplified signaling pathway of CRS3123's mechanism of action.
References
- 1. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. westernu.edu [westernu.edu]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amr-conference.com [amr-conference.com]
- 5. Conversion between animals and human [targetmol.com]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 7. crestonepharma.com [crestonepharma.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
How to address CRS3123 dihydrochloride instability in solution
Welcome to the technical support center for CRS3123 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of CRS3123 dihydrochloride in experimental settings, with a focus on addressing potential instability in solution.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To ensure the compound is fully dissolved, vortexing and, if necessary, brief sonication can be applied. Given that hygroscopic DMSO can affect solubility, it is best to use a newly opened bottle.
Q2: What are the recommended storage conditions for this compound solutions?
A: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in its solid form?
A: Yes, the solid dihydrochloride salt of CRS3123 has been shown to be stable for at least 60 months when stored at room temperature in a formulated capsule.[4]
Q4: What is the solubility of this compound in aqueous solutions?
A: The predicted water solubility of the parent compound CRS3123 is very low (0.00154 mg/mL).[5] The dihydrochloride salt form is expected to have improved aqueous solubility, but it may still be limited in neutral pH buffers. It is crucial to experimentally determine the solubility in your specific buffer system.
Q5: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental buffer. What should I do?
A: This is a common issue with compounds that have low aqueous solubility. Please refer to the "Troubleshooting Guide for Solution Precipitation" below for detailed steps to address this.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Media
Precipitation, or "crashing out," of a compound upon dilution of a DMSO stock into an aqueous medium is a frequent challenge. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Issue 2: Loss of Compound Activity Over Time in Solution
If you observe a decrease in the expected biological activity of your this compound working solution, it may be due to chemical instability. While specific degradation pathways for CRS3123 have not been publicly detailed, general principles can be applied to mitigate this issue.
Potential Causes and Mitigation Strategies:
-
pH-mediated Hydrolysis: The stability of compounds can be pH-dependent. It is advisable to prepare fresh working solutions for each experiment and to minimize the time the compound spends in aqueous buffers, especially at non-neutral pH.
-
Oxidation: The thiophene (B33073) and benzopyran rings in CRS3123 could be susceptible to oxidation. If you suspect oxidative degradation, consider degassing your buffers or adding antioxidants, though this should be done with caution as it may interfere with your experimental system.
-
Light Sensitivity: To minimize the risk of photodegradation, protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Temperature | Duration | Citation |
| Solid | N/A | Room Temperature | ≥ 60 months | [4] |
| Stock Solution | DMSO | -20°C | 1 month | [2][3] |
| Stock Solution | DMSO | -80°C | 6 months | [2][3] |
Table 2: Solubility Parameters of CRS3123 (Parent Compound)
| Parameter | Predicted Value | Source |
| Water Solubility | 0.00154 mg/mL | DrugBank[5] |
| logP | 3.84 | DrugBank[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If needed, briefly sonicate the vial in a water bath.
-
Once dissolved, dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Determining Maximum Soluble Concentration in Experimental Media
This protocol helps to empirically determine the solubility limit of this compound in your specific aqueous buffer or cell culture medium.
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
Signaling Pathway
While the direct target of CRS3123 is known, a detailed signaling pathway of its downstream effects leading to instability is not applicable. Instead, a logical diagram illustrating the factors affecting solution stability is more relevant.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. CRS3123 (REP 3123) | MetRS inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Overcoming poor absorption of CRS3123 dihydrochloride in oral administration
Welcome to the technical support center for CRS3123 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low systemic absorption of CRS3123 after oral administration. Is this expected?
Yes, this is an expected and, for its primary indication, a desirable characteristic of CRS3123. The drug is developed for the treatment of Clostridioides difficile infection (CDI), a condition localized to the gastrointestinal tract.[1][2] The therapeutic goal is to achieve high concentrations of the drug within the gut to act on the pathogen locally.[3][4]
Clinical studies have confirmed that while there is limited and detectable systemic uptake, the bulk of an oral dose is not absorbed.[3][4] This low systemic exposure is advantageous as it minimizes potential systemic side effects and reduces the disruption of normal, beneficial microbiota outside of the gut.[1][5][6]
Q2: What is the mechanism of action for CRS3123?
CRS3123 is a novel, narrow-spectrum antibiotic.[6][7] It functions as a potent inhibitor of type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation in certain bacteria.[1][3][8] By inhibiting MetRS, CRS3123 blocks protein synthesis in C. difficile, which not only stops its growth but also inhibits the production of toxins and the formation of spores, key factors in the pathology and recurrence of CDI.[1][3][4][9][10] Human cells and most Gram-negative bacteria possess a structurally distinct type 2 MetRS, which is not inhibited by CRS3123, contributing to its narrow spectrum and favorable safety profile.[2][3]
Q3: What are the known pharmacokinetic parameters of CRS3123 from clinical studies?
Phase 1 clinical trials in healthy adults have provided key pharmacokinetic data. Systemic absorption was found to be limited and increased less than proportionally with escalating doses.[3][4][11] For its intended use, the most important pharmacokinetic measure is the high fecal concentration of the drug, which remains substantially above the minimum inhibitory concentration (MIC90) required to inhibit C. difficile.[3][4]
Pharmacokinetic Overview from Single-Ascending-Dose (SAD) Phase 1 Trial
| Dose Cohort | Administration Route | Key Findings |
| 100 mg - 1,200 mg | Single Oral Dose | Generally safe and well tolerated across all doses.[3][11] |
| Systemic exposure increased with higher doses, but the increase was less than dose-proportional.[11] | ||
| The relative bioavailability after the 1,200 mg dose was less than that after the 800 mg dose.[2] | ||
| Absorbed drug was found to be metabolized via glucuronidation.[11][12] |
Pharmacokinetic Overview from Multiple-Ascending-Dose (MAD) Phase 1 Trial
| Dose Cohort | Administration Route | Key Findings |
| 200 mg, 400 mg, 600 mg | Twice Daily Oral Dose for 10 days | Generally safe and well tolerated.[3][4] |
| Limited but detectable systemic uptake.[3][4] | ||
| The majority of the oral dose was not absorbed.[3][4] | ||
| Fecal concentrations were significantly above the MIC90 for C. difficile.[3][4] |
Q4: For research into other potential indications, what strategies could theoretically be explored to enhance the oral bioavailability of CRS3123?
While low absorption is beneficial for treating CDI, researchers exploring CRS3123 for systemic infections would need to overcome this challenge. Several formulation strategies are commonly used to improve the oral bioavailability of poorly absorbed compounds.[13][14][15] These approaches generally aim to increase solubility, dissolution rate, or membrane permeation.[15][16][17]
Potential Formulation Strategies:
-
Particle Size Reduction:
-
Amorphous Formulations:
-
Lipid-Based Formulations:
-
Complexation:
-
Chemical Modification:
-
Prodrugs: Modifying the chemical structure of CRS3123 to create a more soluble or permeable prodrug that converts to the active form in vivo is another potential approach.[15]
-
Troubleshooting Guides
Issue: Inconsistent results in preclinical oral dosing experiments.
-
Possible Cause 1: Formulation Variability.
-
Troubleshooting Step: Ensure a consistent and well-characterized formulation. For simple suspensions, verify particle size distribution and suspension homogeneity before each dose. If using advanced formulations (e.g., solid dispersions, SEDDS), rigorously control manufacturing parameters.
-
-
Possible Cause 2: Animal Model Physiology.
-
Troubleshooting Step: Factors such as fed vs. fasted state can significantly impact the absorption of many drugs. Standardize the feeding schedule of experimental animals. Also, consider the gastrointestinal pH and transit time of the chosen animal model, as these can differ from humans.
-
Issue: Difficulty establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship for systemic efficacy.
-
Possible Cause: Low Bioavailability.
-
Troubleshooting Step: The inherent low oral bioavailability of CRS3123 may prevent systemic concentrations from reaching a therapeutic level for non-GI indications.[2] The focus should be on formulation development to improve absorption.
-
Experimental Protocol: Conduct a formulation screening study. Prepare CRS3123 in several different formulations (e.g., simple suspension, micronized suspension, solid dispersion, SEDDS). Dose these formulations to an appropriate animal model (e.g., rats) via oral gavage. Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) and analyze plasma concentrations using a validated LC-MS/MS method to determine the pharmacokinetic profile (Cmax, Tmax, AUC) for each formulation. This will identify the most promising approach for enhancing bioavailability.
-
Visualizations
Mechanism of Action and Effects of CRS3123
Caption: Mechanism of CRS3123 action against C. difficile.
Experimental Workflow for Evaluating a Novel Formulation
Caption: Workflow for enhancing and testing CRS3123 oral absorption.
Logic for Selecting a Bioavailability Enhancement Strategy
Caption: Decision tree for formulation strategy selection.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crestone Announces Positive Data From Phase 2 Clinical Trial of CRS3123 for C. Difficile Infections (CDI) [businesswire.com]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 7. news-medical.net [news-medical.net]
- 8. contagionlive.com [contagionlive.com]
- 9. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to minimize CRS3123 dihydrochloride precipitation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of CRS3123 dihydrochloride (B599025) in culture media, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is CRS3123 dihydrochloride and what is its mechanism of action?
This compound is a potent and narrow-spectrum antibacterial agent.[1] Its mechanism of action is the inhibition of the bacterial enzyme methionyl-tRNA synthetase (MetRS).[1][2] This enzyme is critical for protein synthesis, and its inhibition blocks the incorporation of methionine into bacterial proteins, thereby halting bacterial growth and toxin production.[2]
Q2: Why does this compound precipitate in my culture media?
CRS3123 is a hydrophobic compound with very low aqueous solubility.[3] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into the aqueous environment of the culture medium. This happens because the drug's concentration exceeds its solubility limit in the final aqueous solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO. It has a high solubility in DMSO, which allows for the preparation of concentrated stocks.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. While some robust cell lines may tolerate up to 0.5%, it is strongly recommended to keep the final DMSO concentration at or below 0.1%.[3][4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.[5]
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High Final Concentration: The final concentration of this compound in the culture medium exceeds its aqueous solubility limit. | - Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific culture medium (see Experimental Protocols section). |
| "Solvent Shock": Rapid dilution of a high-concentration DMSO stock into the aqueous medium causes the compound to crash out. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[6]- Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[6] | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6] | |
| Precipitation observed over time in the incubator | Media Evaporation: Evaporation of the culture medium can lead to an increase in the concentration of all components, including this compound, pushing it beyond its solubility limit. | - Ensure proper humidification of your incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | - Minimize the time that culture vessels are outside the incubator.- If frequent observation is necessary, consider using a microscope with an integrated incubator. | |
| Interaction with Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time. | - If possible, test the solubility of this compound in different types of culture media to identify one that is more compatible. |
Data Presentation
Table 1: Solubility of CRS3123
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (194.84 mM) | May require sonication to fully dissolve. |
| Water | 0.00154 mg/mL (Calculated) | Very low aqueous solubility, highlighting the risk of precipitation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Determining the Maximum Soluble Concentration in Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add Compound: Add 2 µL of each DMSO dilution of your compound to the corresponding wells. This will result in a final DMSO concentration of 1%. Also, include a vehicle control well with 2 µL of DMSO only.
-
Mix and Incubate: Gently mix the contents of the wells. Incubate the plate at 37°C in a humidified incubator.
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum working soluble concentration under those specific conditions.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Simplified pathway of CRS3123's inhibitory action on protein synthesis.
References
Strategies for reducing variability in CRS3123 dihydrochloride experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CRS3123 dihydrochloride (B599025). It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help ensure consistency and accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CRS3123? A1: CRS3123 is a small molecule protein synthesis inhibitor.[1] It specifically targets and potently inhibits the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation.[1][2][3] This inhibition blocks the growth of susceptible bacteria and also prevents the production of toxins and the formation of spores, particularly in Clostridioides difficile.[2][4][5]
Q2: Why does CRS3123 have a narrow spectrum of activity? A2: The narrow spectrum of CRS3123 is due to its selective inhibition of the type 1 MetRS enzyme found in certain bacteria, including C. difficile.[2][6] Most Gram-negative bacteria and many commensal gut microbes possess a structurally distinct type 2 MetRS, which is not affected by CRS3123.[2][6] This target is also not present in human cells.[7][8]
Q3: What are the recommended solvent and storage conditions for CRS3123 dihydrochloride? A3: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[9] It is critical to store stock solutions aliquoted at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3][10][11] When stored under these conditions, the compound is stable for at least one to six months.[3][11] For in-vivo experiments, it is recommended to prepare fresh working solutions daily.[3]
Q4: What is the stability of this compound in its solid form? A4: The dihydrochloride salt of CRS3123, when formulated as a drug product, has been shown to be stable for at least 60 months when stored at room temperature.[2][12]
Q5: Can I use CRS3123 in cell culture experiments? What should I be cautious about? A5: Yes, CRS3123 is used in bacterial culture experiments. When using a DMSO stock solution, ensure the final concentration of DMSO in the assay medium is low (typically below 0.5%, ideally ≤ 0.1%) to prevent solvent-induced toxicity or other artifacts.[9] Always include a solvent-only control in your experimental design to assess any potential effects of the vehicle on your results.[9]
Troubleshooting Guide: Reducing Experimental Variability
Variability in experimental outcomes is a common challenge when working with small molecule inhibitors. This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) assays between replicates or experiments. | 1. Compound Precipitation: CRS3123 has very low aqueous solubility.[13] Adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate, leading to an inaccurate final concentration. | a. Solvent Concentration: Keep the final DMSO concentration below 0.5% to maintain solubility.[9]b. Visual Inspection: Visually inspect solutions for any signs of precipitation after dilution. If observed, optimize the dilution scheme or consider using a co-solvent after validation.c. Preparation: Prepare working solutions fresh for each experiment from a stable, frozen stock.[10] |
| 2. Compound Degradation: The compound may degrade if improperly stored or handled, leading to a loss of potency. | a. Storage: Aliquot stock solutions into single-use vials and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[11] Avoid repeated freeze-thaw cycles.[10]b. Light Sensitivity: Protect solutions from light by using amber vials or wrapping containers in foil.[10] | |
| 3. Inconsistent Bacterial Inoculum: Variations in the starting concentration of bacteria will directly impact MIC results. | a. Standardize Cultures: Ensure bacterial cultures are in the same growth phase (e.g., logarithmic phase) for each experiment.b. Quantify Inoculum: Use spectrophotometry (e.g., measuring OD600) to standardize the bacterial suspension before adding it to the assay plate. | |
| Observed compound activity is lower than expected or diminishes over time. | 1. Instability in Assay Medium: CRS3123 may be unstable in certain buffers or media over the course of a long incubation period. The pH of the solution can significantly influence the stability of many compounds.[10] | a. Time-Course Experiment: If possible, perform a time-course experiment to determine if the compound's effect diminishes over time.b. pH Monitoring: Ensure the pH of your assay medium is stable and appropriate for the compound.c. Fresh Preparations: Always prepare fresh dilutions from a stable stock solution immediately before starting an experiment.[9] |
| 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. | a. Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips where possible.b. Include Surfactants: In some in-vitro assays, adding a low concentration of a non-ionic surfactant like Tween-20 can help prevent adsorption, but this must be validated for compatibility with the assay.[9] | |
| Inconsistent results in cell-based assays (e.g., toxin production or sporulation assays). | 1. Cell Health and Confluency: The physiological state of the bacterial cells can affect their response to the inhibitor. | a. Monitor Cell Health: Ensure cells are healthy and at an optimal density for the assay. Stressed cells can produce inconsistent results.[9] b. Control for Growth Phase: Standardize the growth phase of the bacteria used in each experiment, as toxin production and sporulation are often growth-phase dependent. |
| 2. Off-Target Effects: At high concentrations, the inhibitor may be affecting pathways other than the intended MetRS target. | a. Dose-Response Curve: Generate a full dose-response curve to identify the optimal concentration range. Use the lowest effective concentration to minimize potential off-target effects.[14]b. Negative Controls: Use an inactive structural analog of CRS3123, if available, as a negative control to confirm that the observed effect is specific to MetRS inhibition.[14] |
Quantitative Data Summary
The following table summarizes the in-vitro activity of CRS3123 against various bacterial species.
| Organism | Strain Type | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Clostridioides difficile | Clinical Isolates (n=108) | 0.5 - 1 | 1 |
| Clostridioides difficile | Epidemic BI/NAP1/027 strains | 0.5 - 1 | N/A |
| Staphylococcus aureus | - | N/A | < 1 |
| Streptococcus pyogenes | - | N/A | < 1 |
| Enterococcus faecalis | - | N/A | < 1 |
| Enterococcus faecium | - | N/A | < 1 |
| Gram-negative bacteria | Various | Inactive | Inactive |
| Lactobacillus species | Various | Inactive | Inactive |
| Bifidobacterium species | Various | Inactive | Inactive |
| Data sourced from references[4][5]. |
Diagrams: Pathways and Workflows
Mechanism of Action
Caption: Mechanism of action of CRS3123 in susceptible bacteria.
Experimental Troubleshooting Workflow
Caption: Logical workflow for troubleshooting variable experimental results.
General Experimental Workflow: MIC Determination
Caption: Workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against C. difficile, adapted from common microbiology practices.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
96-well sterile, flat-bottom microplates (low-binding plates recommended)
-
Appropriate anaerobic bacterial growth medium (e.g., pre-reduced Brucella broth supplemented with hemin (B1673052) and vitamin K)
-
C. difficile strain of interest
-
Sterile, pyrogen-free water
-
Anaerobic chamber or system
-
Spectrophotometer
-
Sterile pipette tips (low-binding recommended)
2. Preparation of CRS3123 Stock Solution:
-
Prepare a 1 mg/mL (1000 µg/mL) stock solution of CRS3123 by dissolving the required amount in 100% anhydrous DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store aliquots at -80°C until use.
3. Assay Procedure:
-
Plate Preparation: Inside an anaerobic chamber, add 50 µL of sterile anaerobic broth to wells 2 through 12 of a 96-well microplate. Well 1 will serve as the highest concentration, and well 11 will be the positive growth control. Well 12 will be the sterility control.
-
Compound Dilution:
-
Thaw one aliquot of the 1 mg/mL CRS3123 stock solution.
-
Prepare an intermediate dilution of the stock solution in broth. Note: This step is crucial to minimize the final DMSO concentration. For example, dilute the stock 1:25 in broth to get a 40 µg/mL solution with 4% DMSO.
-
Add 100 µL of this 40 µg/mL solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Do not add the compound to wells 11 and 12.
-
This results in a plate with compound concentrations ranging from 20 µg/mL down to 0.04 µg/mL prior to adding the inoculum.
-
-
Inoculum Preparation:
-
Culture the C. difficile strain on appropriate agar (B569324) or in broth under anaerobic conditions.
-
Resuspend colonies or dilute a liquid culture in sterile broth to match a 0.5 McFarland turbidity standard.
-
Further dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The exact dilution factor must be predetermined for the specific strain.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Add 50 µL of sterile broth (without bacteria) to well 12 (sterility control).
-
The final volume in each well is now 100 µL. The final CRS3123 concentrations are now half of the initial values (e.g., 10 µg/mL to 0.02 µg/mL), and the final DMSO concentration is ≤0.2% in all wells.
-
-
Incubation:
-
Seal the plate or place it in a humidified container.
-
Incubate under anaerobic conditions at 37°C for 24 to 48 hours.
-
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of CRS3123 that completely inhibits visible growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the positive control (well 11).
-
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Crestone Announces Positive Data From Phase 2 Clinical Trial of CRS3123 for C. Difficile Infections (CDI) [businesswire.com]
- 8. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. resources.biomol.com [resources.biomol.com]
Technical Support Center: Controlling for Off-Target Effects of CRS3123 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for potential off-target effects of CRS3123 dihydrochloride (B599025) in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CRS3123 dihydrochloride?
A1: CRS3123 is a narrow-spectrum antibiotic that specifically targets and inhibits the bacterial methionyl-tRNA synthetase (MetRS) of type 1.[1] This enzyme is crucial for protein synthesis in susceptible bacteria, such as Clostridioides difficile. By inhibiting MetRS, CRS3123 effectively halts bacterial growth and toxin production.[1][2][3]
Q2: How selective is CRS3123 for its bacterial target over host cell enzymes?
A2: CRS3123 exhibits a high degree of selectivity for the bacterial MetRS over its human counterparts. This selectivity is a key feature that minimizes its impact on host cells. The selectivity for C. difficile MetRS is reported to be over 1,000-fold greater than for human mitochondrial MetRS and more than 1,000,000-fold greater than for human cytoplasmic MetRS.[4]
Q3: What are the potential concerns regarding off-target effects when using CRS3123 in assays with host cells?
A3: While CRS3123 is highly selective, it is crucial in any experiment involving small molecule inhibitors to consider the possibility of off-target effects. These are unintended interactions with host cell proteins that could lead to misinterpretation of experimental outcomes. For an antibiotic like CRS3123, potential off-target effects in host cells could manifest as cytotoxicity, altered signaling pathways, or other cellular phenotypes that are independent of its antibacterial activity.
Q4: I am observing a phenotype in my host cells upon treatment with CRS3123. How can I determine if this is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target effects requires a multi-faceted approach. The following strategies are recommended:
-
Use of a Negative Control: The ideal negative control is a structurally similar but biologically inactive analog of CRS3123. While a specific inactive analog is not commercially available, using a different class of MetRS inhibitor or a structurally unrelated antibiotic with a different mechanism of action can provide some insight.
-
Genetic Knockdown/Knockout: If you hypothesize an off-target interaction with a specific host protein, using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of that protein can help determine its role in the observed phenotype.[5][6]
-
Target Engagement Assays: Directly confirm that CRS3123 is engaging its intended target within the experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11]
-
Dose-Response Analysis: Correlate the concentration of CRS3123 required to inhibit the bacterial target with the concentration that produces the host cell phenotype. A significant discrepancy between these concentrations may suggest an off-target effect.
Troubleshooting Guides
Issue: Unexpected Host Cell Cytotoxicity
If you observe cytotoxicity in your host cell assays at concentrations of CRS3123 intended to target bacteria, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a broad-spectrum kinase inhibitor profiling assay with CRS3123. | Identification of any off-target kinases inhibited by CRS3123, providing an explanation for the cytotoxicity. |
| Mitochondrial toxicity | Assess mitochondrial function using assays such as MTT, Seahorse XF analysis, or measurement of mitochondrial membrane potential. | A decrease in mitochondrial function would suggest off-target effects on mitochondrial proteins. |
| Induction of apoptosis/necrosis | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). | Positive results would indicate that CRS3123 is triggering a cell death pathway, which may be an off-target effect. |
Issue: Altered Host Cell Signaling Pathway
If CRS3123 appears to modulate a host cell signaling pathway, use these steps to investigate the cause:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct off-target interaction with a signaling protein | Use a Cellular Thermal Shift Assay (CETSA) to assess the binding of CRS3123 to suspected off-target proteins in the pathway. | A thermal shift in a host signaling protein upon CRS3123 treatment would indicate a direct interaction. |
| Indirect effect due to cellular stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR). | An increase in stress markers could indicate that the observed signaling changes are a secondary response to off-target-induced stress. |
| On-target effect leading to downstream signaling changes in infected cells | In an infection model, compare the signaling changes in infected cells treated with CRS3123 to uninfected cells treated with CRS3123. | If the signaling changes are only observed in infected cells, it is more likely to be a consequence of the on-target antibacterial effect. |
Quantitative Data Summary
The following table summarizes the known selectivity of CRS3123 for its target enzyme.
| Enzyme | Organism | Selectivity vs. C. difficile MetRS |
| Methionyl-tRNA Synthetase (MetRS) | Clostridioides difficile | 1x |
| Mitochondrial MetRS | Human | >1,000x |
| Cytoplasmic MetRS | Human | >1,000,000x |
| Data sourced from a 2017 study on the safety and metabolism of CRS3123.[4] |
Experimental Protocols
Protocol 1: Biochemical Assay for MetRS Activity
This protocol allows for the in vitro assessment of CRS3123's inhibitory activity on MetRS.
Materials:
-
Purified recombinant MetRS (bacterial and human)
-
ATP
-
L-Methionine
-
tRNA specific for methionine
-
Radioactively labeled [³²P]PPi or a fluorescent pyrophosphate sensor
-
Assay buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl₂)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing all components except ATP in the assay buffer.
-
Add varying concentrations of CRS3123 or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Monitor the production of pyrophosphate over time using a suitable detection method (e.g., scintillation counting for [³²P]PPi or fluorescence measurement).
-
Calculate the initial reaction rates and determine the IC50 value of CRS3123 for each MetRS enzyme.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of CRS3123 with its target protein in intact cells.
Materials:
-
Cells expressing the target protein (e.g., bacteria or infected host cells)
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with CRS3123 or vehicle control for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of CRS3123 indicates target engagement.
Visualizations
Caption: Workflow for differentiating on- and off-target effects.
Caption: A multi-pronged experimental workflow for validation.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas Based Targeting of Host and Viral Genes as an Antiviral Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 System: A Prospective Pathway toward Combatting Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
How to enhance the bioavailability of CRS3123 dihydrochloride formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRS3123 dihydrochloride (B599025) formulations. The primary therapeutic goal for CRS3123 in treating Clostridioides difficile infection (CDI) is to maximize its local concentration within the gastrointestinal (GI) tract while maintaining low systemic absorption.[1][2][3][4][5] The following information is designed to help you develop and troubleshoot formulations that achieve this targeted delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic objective for CRS3123 bioavailability?
A1: The primary objective is not to enhance systemic bioavailability but to ensure high local bioavailability within the lower gastrointestinal tract, the site of C. difficile infection.[1][4] CRS3123 is designed for low systemic absorption to minimize off-target effects and preserve the gut microbiome.[1][6][7][8] Preclinical and clinical data have confirmed its low oral bioavailability.[1][2]
Q2: CRS3123 is a dihydrochloride salt. How might GI tract pH affect its solubility and local availability?
A2: As a dihydrochloride salt, CRS3123 is expected to have higher solubility in the low pH environment of the stomach. As it transitions to the higher pH of the small and large intestines, its solubility may decrease. This pH-dependent solubility is a critical factor to consider in formulation development. Strategies may be needed to maintain the drug in a solubilized state or to ensure rapid dissolution in the colonic environment to be effective against C. difficile.
Q3: My in vitro dissolution results for a CRS3123 formulation are poor in simulated intestinal fluid. What does this mean and how can I address it?
A3: Poor dissolution in simulated intestinal fluid (pH ~6.8-7.4) could indicate that the drug may precipitate out of solution as it leaves the stomach, potentially reducing its availability at the site of infection in the colon. To address this, consider the following formulation strategies:
-
pH-modifying excipients: Incorporating acidic excipients could help maintain a lower microenvironmental pH to aid dissolution.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a hydrophilic polymer can improve the dissolution rate and generate a supersaturated state of the drug in the intestine.
-
Surfactants and Solubilizers: The inclusion of pharmaceutically acceptable surfactants can improve the wettability and solubility of the drug particles.[9][10]
Q4: What formulation strategies are recommended to ensure CRS3123 reaches the colon at a sufficient concentration?
A4: To maximize drug concentration in the colon, consider targeted delivery systems. These formulations are designed to release the drug in the lower GI tract. Options include:
-
Delayed-release coatings: Enteric coatings that dissolve at a specific pH can be used. For colonic targeting, a coating that dissolves at pH 7.0 or higher is ideal.
-
Time-dependent release systems: Formulations that release the drug after a predetermined lag time corresponding to the transit time to the colon.
-
Microbially-triggered systems: These systems use polymers that are specifically degraded by colonic bacteria to release the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Fecal Concentration in Animal Studies | Premature drug release and absorption in the upper GI tract. | Implement colonic targeting strategies such as pH-sensitive enteric coatings or time-release formulations. |
| Drug degradation in the GI tract. | Investigate the stability of CRS3123 at different pH values and in the presence of digestive enzymes. Consider protective coatings if degradation is observed. | |
| Insufficient dissolution at the target site. | Re-evaluate the formulation using dissolution-enhancing techniques like solid dispersions or the inclusion of solubilizing excipients. | |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent formulation performance (e.g., variable coating thickness leading to inconsistent release). | Refine the manufacturing process to ensure batch-to-batch consistency. |
| Influence of food on GI transit time and pH. | Conduct PK studies in both fasted and fed states to understand the impact of food on drug release and transit. | |
| Unexpectedly High Plasma Concentration | Compromised integrity of the targeted release mechanism. | Review the formulation design and manufacturing process. Test the coating integrity under various pH and mechanical stress conditions. |
| Interaction with intestinal transporters (unlikely given known low permeability, but possible). | Confirm low permeability using an in vitro Caco-2 permeability assay. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of CRS3123 in Humans (Phase 1, Multiple Ascending Doses) [1]
| Dosage (Twice Daily for 10 days) | Geometric Mean Tmax (hours) | Geometric Mean t1/2 (hours) | Geometric Mean AUC0–12 (ng·h/mL) | Geometric Mean Cmax (ng/mL) | Mean Fecal Concentration (µg/g) |
| 200 mg | 2 - 3 | 3 - 4 | 133 | 29.8 | >1,000 |
| 400 mg | 2 - 3 | 3 - 4 | 204 | 44.5 | >1,000 |
| 600 mg | 2 - 3 | 3 - 4 | 303 | 55.4 | >1,000 |
Data indicates limited, non-dose-proportional systemic absorption and high fecal concentrations, well above the MIC90 for C. difficile (1 µg/ml).[1]
Experimental Protocols & Methodologies
In Vitro Dissolution Testing for Local GI Delivery
Objective: To assess the release profile of CRS3123 from a formulation under conditions simulating the human gastrointestinal tract.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Stage 1 (Gastric): 0.1 N HCl (pH 1.2) for 2 hours.
-
Stage 2 (Intestinal): Phosphate buffer (pH 6.8) for the remainder of the study (e.g., up to 24 hours).
-
-
Procedure: a. Place the dosage form in the dissolution vessel with the gastric medium. b. After 2 hours, withdraw a sample and change the medium to the intestinal buffer. c. Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). d. Analyze the concentration of CRS3123 in each sample using a validated HPLC method.
-
Acceptance Criteria: For a colonic-release formulation, minimal drug release (<10%) should be observed in the gastric and early intestinal phases, with significant release occurring after a lag time or in the later intestinal phase.
Caco-2 Permeability Assay
Objective: To confirm the low intestinal permeability of CRS3123 and to investigate whether it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add CRS3123 to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time (e.g., 2 hours).[11][12]
-
Basolateral to Apical (B-A) Transport: Add CRS3123 to the basolateral (donor) side and measure its appearance in the apical (receiver) side.[11][12]
-
-
Analysis: Quantify CRS3123 concentration in the receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Interpretation: A low Papp value confirms poor absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.[13][14]
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To evaluate the systemic exposure and local GI concentration of a CRS3123 formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Study Groups:
-
Group 1: Intravenous (IV) administration of CRS3123 (for absolute bioavailability calculation).
-
Group 2: Oral administration of the CRS3123 formulation.
-
-
Dosing: Administer a single dose of the drug.
-
Sample Collection:
-
Blood: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Process to plasma.
-
Feces: Collect all feces produced over 24 or 48 hours.
-
-
Sample Analysis:
-
Analyze plasma samples for CRS3123 concentration by LC-MS/MS to determine PK parameters (Cmax, Tmax, AUC).
-
Homogenize and analyze fecal samples to determine the concentration of CRS3123.
-
-
Data Analysis: Calculate key PK parameters. The primary outcome for formulation success is a low plasma AUC combined with a high fecal concentration.
Visualizations
Caption: Desired pharmacokinetic profile of CRS3123.
Caption: Workflow for CRS3123 formulation selection.
Caption: Factors influencing local CRS3123 concentration.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. google.com [google.com]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
A Comparative Analysis of CRS3123 Dihydrochloride and Fidaxomicin for the Treatment of Clostridioides difficile Infection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CRS3123 dihydrochloride (B599025) and fidaxomicin (B1672665) in treating Clostridioides difficile infection (CDI). The following sections detail the mechanisms of action, comparative efficacy data from clinical trials, and the experimental protocols employed in these studies.
Introduction
Clostridioides difficile infection is a significant cause of antibiotic-associated diarrhea and a substantial burden on healthcare systems worldwide.[1] Current treatment options, while effective, are associated with a notable risk of recurrence. This has spurred the development of new therapeutic agents with novel mechanisms of action and a more targeted approach. Two such agents are CRS3123 dihydrochloride, a novel small molecule protein synthesis inhibitor, and fidaxomicin, a narrow-spectrum macrocyclic antibiotic. This guide offers a detailed comparison of their performance based on available clinical trial data.
Mechanism of Action
The therapeutic advantage of both CRS3123 and fidaxomicin lies in their targeted and distinct mechanisms of action against C. difficile.
CRS3123 is a small molecule that inhibits the bacterial methionyl-tRNA synthetase (MetRS).[2][3][4] This enzyme is crucial for the initiation of protein synthesis. By inhibiting MetRS, CRS3123 effectively halts bacterial growth, toxin production, and spore formation.[3][5] A key feature of CRS3123 is its specificity for the type 1 MetRS found in C. difficile and other Gram-positive bacteria, while being inactive against the type 2 enzyme present in Gram-negative bacteria and human cells.[3][5] This narrow spectrum of activity is believed to minimize disruption to the normal gut microbiota.[5]
Fidaxomicin is a macrocyclic antibiotic that inhibits bacterial transcription by binding to the sigma subunit of RNA polymerase.[6][7] This action prevents the initial separation of DNA strands, thereby blocking the synthesis of messenger RNA (mRNA).[6][7] The specificity of fidaxomicin for the C. difficile RNA polymerase contributes to its narrow spectrum of activity, which helps in preserving the diversity of the gut microbiome.[6][8]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing CRS3123 and fidaxomicin are not yet available. However, an indirect comparison can be made using data from their respective clinical trials where vancomycin (B549263) was used as a common comparator.
CRS3123 Phase 2 Clinical Trial Results
A Phase 2, randomized, double-blind, comparator-controlled, multicenter study evaluated the safety and efficacy of CRS3123 in adults with a primary episode or first recurrence of CDI.[9][10]
| Outcome | CRS3123 (200 mg or 400 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| Recurrence Rate (Day 40) | 4% | 23% |
Table 1: Efficacy of CRS3123 vs. Vancomycin in a Phase 2 Clinical Trial.[9][11]
Fidaxomicin Phase 3 Clinical Trial Results
Two large-scale, Phase 3, randomized, double-blind, multicenter trials (known as the 003 and 004 studies) compared the efficacy and safety of fidaxomicin with vancomycin in adults with CDI.[12][13]
| Outcome | Fidaxomicin (200 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate (End of Treatment) | 91.7% - 92.1% | 89.8% - 90.6% |
| Recurrence Rate (within 4 weeks) | Significantly lower than vancomycin | - |
| Global Cure Rate | Significantly higher than vancomycin | - |
Table 2: Efficacy of Fidaxomicin vs. Vancomycin in Phase 3 Clinical Trials.[12][14]
Experimental Protocols
CRS3123 Phase 2 Clinical Trial Protocol
-
Study Design: A Phase 2, randomized, double-blind, comparator-controlled, multicenter study.[9][10]
-
Patient Population: Approximately 100 adults (18 years or older) with a clinically documented primary episode or first recurrence of CDI.[10]
-
Treatment Arms:
-
Primary Endpoint: The rate of clinical cure at day 12.[10]
-
Secondary Endpoints: Rates of recurrence, global cure, and time to resolution of diarrhea.[10]
Fidaxomicin Phase 3 Clinical Trial Protocol (Representative)
-
Study Design: A Phase 3, multi-center, randomized, double-blind clinical trial.[12]
-
Patient Population: 629 adult subjects with confirmed CDI.[12]
-
Treatment Arms:
-
Primary Endpoint: Non-inferiority in clinical cure compared to vancomycin, defined as the resolution of diarrhea requiring no further CDI therapy two days after the completion of the study medication.[12]
-
Secondary Endpoints: Recurrence of CDI within 4 weeks after treatment and global cure (cure with no recurrence).[12]
Summary and Conclusion
Both CRS3123 and fidaxomicin demonstrate high clinical cure rates for the initial treatment of Clostridioides difficile infection, comparable to or exceeding that of vancomycin. A key differentiator appears to be in the rate of recurrence, where both investigational drugs show a significant advantage over vancomycin. The narrow-spectrum activity of both CRS3123 and fidaxomicin, achieved through distinct mechanisms of action, likely contributes to the preservation of the gut microbiome and subsequent reduction in CDI recurrence.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. businesswire.com [businesswire.com]
- 4. Crestone – Microbial Health Clinic [microbialhealthclinic.ca]
- 5. crestonepharma.com [crestonepharma.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 8. biochem.wisc.edu [biochem.wisc.edu]
- 9. crestonepharma.com [crestonepharma.com]
- 10. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 11. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 12. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. cdph.ca.gov [cdph.ca.gov]
- 15. contagionlive.com [contagionlive.com]
CRS3123 Dihydrochloride: A Favorable Safety Profile in the Fight Against Clostridioides difficile
A novel, narrow-spectrum antibiotic, CRS3123 dihydrochloride (B599025), has demonstrated a promising safety and tolerability profile in clinical trials, positioning it as a potential key player in the treatment of Clostridioides difficile infection (CDI).[1][2] Compared to the standard-of-care antibiotic vancomycin (B549263), CRS3123 not only shows comparable cure rates but also a significantly lower rate of recurrence, a critical challenge in CDI management.[3][4][5]
CRS3123's unique mechanism of action, which involves the inhibition of bacterial methionyl-tRNA synthetase (MetRS), allows it to selectively target C. difficile while sparing the beneficial bacteria of the gut microbiome.[2][6][7][8] This targeted approach is believed to contribute to its favorable safety profile and reduced recurrence rates, as disruption of the normal gut flora is a major risk factor for CDI recurrence.[3][6]
Clinical Trial Safety and Efficacy Overview
Phase 1 and Phase 2 clinical trials have provided a solid foundation for the safety and efficacy of CRS3123. In a Phase 2 multicenter, randomized, double-blind, comparator-controlled study, CRS3123 was well-tolerated with no serious treatment-emergent adverse events reported.[9][3]
Comparative Efficacy Data from Phase 2 Clinical Trial
The Phase 2 trial compared two oral dosages of CRS3123 (200 mg and 400 mg twice daily) with oral vancomycin (125 mg four times daily) for 10 days in adults with a primary episode or first recurrence of CDI.[9][2][4] The results highlighted a significant advantage for CRS3123 in preventing recurrence.
| Metric | CRS3123 (200 mg & 400 mg dosages combined) | Vancomycin |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients) | 93% (13/14 patients) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
| (Data sourced from topline results of the Phase 2 clinical trial)[9][3][4][5] |
Safety Profile in Phase 1 Clinical Trials
Earlier Phase 1 studies in healthy adults established the initial safety and tolerability of CRS3123. In a multiple-ascending-dose study, oral administration of CRS3123 at doses of 200 mg, 400 mg, and 600 mg twice daily for 10 days was generally safe and well-tolerated.[10] No serious adverse events (SAEs) or severe treatment-emergent adverse events (TEAEs) were reported.[10]
A single-ascending-dose Phase 1 study with doses ranging from 100 mg to 1,200 mg also found CRS3123 to be well-tolerated with no serious adverse events.[11][12] The most frequently reported adverse events were mild to moderate and included decreased hemoglobin, headache, and abnormal urine analysis, with no increase in frequency at higher doses.[11][12][13][14]
Mechanism of Action and Experimental Protocols
The targeted action of CRS3123 is a key differentiator from broader-spectrum antibiotics.
CRS3123 Mechanism of Action
Caption: Mechanism of CRS3123 targeting C. difficile protein synthesis.
Phase 2 Clinical Trial Workflow
The Phase 2 study was designed to rigorously evaluate the safety and efficacy of CRS3123 against vancomycin.
Caption: Workflow of the Phase 2 comparative clinical trial for CRS3123.
Logical Drug Development Pathway
The progression of CRS3123 from preclinical studies to its current clinical stage follows a structured development path.
Caption: Logical progression of CRS3123 clinical development.
Detailed Experimental Protocols
Phase 1 Multiple-Ascending-Dose Study Protocol
-
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple oral doses of CRS3123 in healthy subjects.[10]
-
Study Design: Randomized, double-blind, placebo-controlled.[10]
-
Participants: 30 healthy adults, aged 18 to 45 years.[10]
-
Cohorts: Three cohorts of 10 subjects each. Within each cohort, 8 subjects received CRS3123 and 2 received a placebo.[10]
-
Dosing Regimen:
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and laboratory tests.[10]
Phase 2 Comparator-Controlled Study Protocol
-
Objective: To evaluate the safety and efficacy of two dosages of CRS3123 compared with vancomycin in adults with CDI.[9]
-
Study Design: Randomized, double-blind, comparator-controlled, multicenter study.[9][2]
-
Participants: 43 adults diagnosed with a primary episode or first recurrence of CDI with clinically documented, toxin-positive stool samples.[9][2][15]
-
Treatment Arms:
-
Primary Endpoint: Rate of clinical cure at the day 12 test-of-cure visit.[9][2]
-
Secondary and Exploratory Endpoints: Rates of recurrence, global cure, time to resolution of diarrhea, and the effect of CRS3123 on commensal gut bacteria.[2]
References
- 1. news-medical.net [news-medical.net]
- 2. contagionlive.com [contagionlive.com]
- 3. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 4. Crestone's antibiotic outperforms vancomycin for C. diff in phase 2 [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. businesswire.com [businesswire.com]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. contagionlive.com [contagionlive.com]
- 16. idse.net [idse.net]
CRS3123 Dihydrochloride: A Narrow-Spectrum Approach to Combating Clostridioides difficile Infection
A comparative analysis of CRS3123 dihydrochloride (B599025) against current therapeutic alternatives for Clostridioides difficile infection (CDI), supported by experimental data.
Clostridioides difficile infection stands as a significant challenge in healthcare settings, demanding targeted therapies that can effectively eradicate the pathogen while preserving the natural gut microbiota.[1][2] CRS3123 dihydrochloride, a novel, narrow-spectrum antimicrobial, has emerged as a promising candidate to address the unmet needs in CDI treatment.[1][3] This guide provides a detailed comparison of CRS3123 with established CDI treatments, focusing on its mechanism of action, spectrum of activity, and clinical performance, supported by available experimental data.
Mechanism of Action: A Targeted Approach
CRS3123 employs a highly specific mechanism of action, selectively inhibiting the methionyl-tRNA synthetase (MetRS) enzyme in C. difficile.[1][4][5] This enzyme is crucial for protein synthesis, and its inhibition effectively halts the growth of the bacterium, as well as toxin production and spore formation.[1][4][6] This targeted action is the basis for its narrow-spectrum activity.[3][7] The specific form of MetRS targeted by CRS3123 is not present in human cells or in many of the beneficial bacteria that constitute a healthy gut microbiome.[3][6]
In contrast, broader-spectrum antibiotics like vancomycin (B549263), a standard of care for CDI, can disrupt the gut microbiome, creating an environment conducive to CDI recurrence.[1][2] Fidaxomicin, another therapeutic option, also possesses a narrower spectrum than vancomycin but operates through a different mechanism, inhibiting bacterial RNA polymerase.
Comparative Efficacy and Safety: Insights from Clinical Trials
Clinical trial data have provided valuable insights into the performance of CRS3123 compared to vancomycin. A Phase 2 clinical trial demonstrated the potential of CRS3123 in treating CDI.[3][8][9]
Clinical Cure and Recurrence Rates
In a Phase 2 study, CRS3123 demonstrated a high rate of clinical cure, comparable to that of vancomycin.[2][3][8][9] Notably, the trial revealed a significantly lower rate of CDI recurrence in patients treated with CRS3123 compared to those who received vancomycin.[2][3][8][9]
| Outcome | CRS3123 (200 mg and 400 mg doses) | Vancomycin (125 mg) |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients)[2][3][8] | 93% (13/14 patients)[2][3][8] |
| CDI Recurrence Rate (Day 40) | 4%[2][3][8] | 23%[2][3][8] |
Table 1: Comparison of Clinical Outcomes from a Phase 2 Trial of CRS3123 vs. Vancomycin for CDI.
These findings suggest that the narrow-spectrum activity of CRS3123, which spares the gut microbiota, may contribute to a more robust and sustained recovery, reducing the likelihood of relapse.[2][10]
Safety and Tolerability
Phase 1 and Phase 2 trials have indicated that CRS3123 is generally safe and well-tolerated.[6][11] No serious treatment-emergent adverse events were reported in the Phase 2 trial.[2][3] The drug exhibits low systemic absorption, with high concentrations achieved in the gut where the infection resides.[11][12]
The Importance of a Narrow Spectrum: Preserving the Microbiome
A key differentiator for CRS3123 is its minimal disruption of the normal gut microbiota.[6][10][11] Preclinical and Phase 1 studies have shown that CRS3123 has little to no activity against important commensal anaerobes such as Bacteroides and Bifidobacterium.[11][13][14] This preservation of the gut microbiome is believed to be a critical factor in preventing CDI recurrence, as a healthy microbiome provides colonization resistance against C. difficile.[2][10]
In contrast, broad-spectrum antibiotics can lead to significant dysbiosis, creating an opportunity for C. difficile to proliferate and cause disease.[1][10]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of anti-CDI agents.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the test compound (e.g., CRS3123, vancomycin, fidaxomicin) in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of C. difficile.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the cultures under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
In Vivo Hamster Model of CDI
Objective: To evaluate the efficacy of a therapeutic agent in a preclinical animal model of CDI.
Protocol:
-
Induce CDI in a cohort of hamsters, typically through the administration of a broad-spectrum antibiotic followed by challenge with C. difficile spores.
-
Divide the animals into treatment groups, including a placebo control and groups receiving different doses of the test article (e.g., CRS3123) and a comparator drug (e.g., vancomycin).
-
Administer the treatments orally for a specified duration.
-
Monitor the animals for clinical signs of CDI, such as diarrhea and mortality.
-
Assess outcomes such as survival rates and time to recurrence of symptoms after treatment cessation.
Visualizing the Pathways and Processes
Mechanism of Action of CRS3123
Caption: Mechanism of action of CRS3123 in C. difficile.
Comparative Workflow for CDI Treatment and Outcome
Caption: Comparative workflow of CDI treatment outcomes.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 3. crestonepharma.com [crestonepharma.com]
- 4. contagionlive.com [contagionlive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 7. contagionlive.com [contagionlive.com]
- 8. Crestone Releases Encouraging Phase 2 Trial Results for CRS3123 in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. crestonepharma.com [crestonepharma.com]
- 11. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crestonepharma.com [crestonepharma.com]
- 13. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How does CRS3123 dihydrochloride impact on gut microbiota diversity compare to broad-spectrum antibiotics?
For Researchers, Scientists, and Drug Development Professionals
The delicate balance of the gut microbiota is increasingly recognized as a critical factor in human health and disease. Antibiotic use, while essential for treating bacterial infections, can cause significant collateral damage to this microbial ecosystem, leading to dysbiosis and an increased risk of opportunistic infections like Clostridioides difficile infection (CDI). This guide provides a detailed comparison of CRS3123 dihydrochloride (B599025), a novel narrow-spectrum antibiotic, and traditional broad-spectrum antibiotics, with a focus on their differential effects on gut microbiota diversity, supported by clinical trial data and detailed experimental methodologies.
Executive Summary
CRS3123 is a first-in-class small molecule inhibitor of methionyl-tRNA synthetase (MetRS) in C. difficile, demonstrating a narrow spectrum of activity that specifically targets the pathogen while sparing the broader gut microbial community.[1][2][3] In contrast, broad-spectrum antibiotics, such as vancomycin (B549263), are known to cause a significant reduction in microbial diversity, which can disrupt the protective functions of the gut microbiome and increase the risk of CDI recurrence.[4][5][6] Clinical trial data indicates that CRS3123 is not only effective in treating CDI but also better preserves gut microbiota diversity compared to vancomycin, leading to significantly lower recurrence rates.[1][5][7]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from clinical trials comparing the performance of CRS3123 with the broad-spectrum antibiotic vancomycin.
Table 1: Clinical Efficacy in Treating Clostridioides difficile Infection (CDI)
| Metric | CRS3123 (200 mg or 400 mg, twice daily) | Vancomycin (125 mg, four times daily) | Data Source |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients) | 93% (13/14 patients) | Phase 2 Clinical Trial[1][5][7][8][9] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | Phase 2 Clinical Trial[5][7][9] |
Table 2: Impact on Gut Microbiota Diversity
| Metric | CRS3123 | Broad-Spectrum Antibiotics (Vancomycin) | Data Source |
| Alpha Diversity | Minimal disruption observed; better preservation of alpha diversity compared to vancomycin.[1][7] | Significant decrease in alpha diversity (e.g., Shannon and Chao1 indices).[4][5][6] | Phase 2 Clinical Trial[1][7]; Multiple independent studies[4][5][6] |
| Beta Diversity | Better preservation of the overall microbial community structure compared to vancomycin.[1][7] | Significant alteration of the microbial community structure.[4] | Phase 2 Clinical Trial[1][7]; Independent studies[4] |
| Key Commensal Genera | Preserves important commensal anaerobes like Bacteroides and Bifidobacterium.[2] | Depletes key commensal taxa, including Bacteroides.[4] | Phase 1 Clinical Trial[2]; Independent studies[4] |
Mechanism of Action: A Tale of Two Spectrums
The differential impact of CRS3123 and broad-spectrum antibiotics on the gut microbiota stems from their distinct mechanisms of action and spectrum of activity.
CRS3123: Targeted Inhibition
CRS3123 is a protein synthesis inhibitor that specifically targets the methionyl-tRNA synthetase (MetRS) of C. difficile and other susceptible Gram-positive bacteria.[2][3][10] This targeted approach leaves the vast majority of the gut's beneficial anaerobic bacteria, which are crucial for maintaining a healthy gut ecosystem, unharmed.[2]
Mechanism of Action of CRS3123.
Broad-Spectrum Antibiotics: Widespread Disruption
Broad-spectrum antibiotics, such as vancomycin, act on a wide range of bacteria, including many of the beneficial commensal species that constitute a healthy gut microbiota.[4][6] This indiscriminate action leads to a significant reduction in microbial diversity and creates an environment where opportunistic pathogens like C. difficile can thrive.
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials to assess the impact of CRS3123 and broad-spectrum antibiotics on the gut microbiota.
CRS3123 Phase 2 Clinical Trial Methodology
A randomized, double-blind, comparator-controlled, multicenter Phase 2 clinical trial was conducted to evaluate the safety and efficacy of CRS3123 compared to vancomycin in adults with a primary episode or first recurrence of CDI.[1][8]
-
Study Population: 43 adult patients diagnosed with CDI.[1]
-
Treatment Arms:
-
Primary Endpoints:
-
Exploratory Endpoints:
-
Effect of CRS3123 on the fecal microbiome, fecal biomarkers of inflammation, and metabolomics.[11]
-
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
Fecal samples were collected from study participants at various time points to analyze the composition of the gut microbiota. The standard method for this analysis is 16S rRNA gene sequencing.
-
Fecal Sample Collection and Storage: Fecal samples are collected by patients and immediately frozen to preserve the microbial DNA.
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using a validated commercial kit.
-
PCR Amplification: A specific variable region (e.g., V4) of the 16S rRNA gene is amplified using polymerase chain reaction (PCR) with universal primers.
-
Library Preparation and Sequencing: The amplified DNA fragments are prepared for high-throughput sequencing on a platform such as the Illumina MiSeq.
-
Bioinformatic Analysis: The sequencing data undergoes a rigorous bioinformatic pipeline:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality sequences.
-
OTU Clustering/ASV Picking: Sequences are grouped into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Taxonomic Assignment: OTUs/ASVs are assigned to a bacterial taxonomy using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity (within-sample diversity) is calculated using metrics such as the Shannon index and Chao1 index.
-
Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized with Principal Coordinate Analysis (PCoA).
-
-
Workflow for 16S rRNA Gut Microbiota Analysis.
Conclusion
The available evidence strongly suggests that CRS3123 dihydrochloride offers a significant advantage over broad-spectrum antibiotics for the treatment of CDI by minimizing collateral damage to the gut microbiota. Its narrow-spectrum activity leads to the preservation of microbial diversity, which is correlated with a substantial reduction in CDI recurrence rates. For researchers and drug development professionals, CRS3123 represents a promising, microbiota-sparing approach to antibacterial therapy that warrants further investigation and development. This targeted strategy holds the potential to improve patient outcomes and reduce the long-term consequences of antibiotic-induced dysbiosis.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Effect of Vancomycin on the Gut Microbiome and Plasma Concentrations of Gut-Derived Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. Impact of Vancomycin‐Induced Changes in the Intestinal Microbiota on the Pharmacokinetics of Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. crestonepharma.com [crestonepharma.com]
- 9. Crestone Releases Encouraging Phase 2 Trial Results for CRS3123 in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crestonepharma.com [crestonepharma.com]
CRS3123 Dihydrochloride: A Head-to-Head Clinical Trial Comparison in the Treatment of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results for CRS3123 dihydrochloride, an investigational antibiotic for the treatment of Clostridioides difficile infection (CDI). The data presented is based on the positive topline results from a Phase 2 clinical trial, which included a direct comparison with the standard-of-care antibiotic, vancomycin.
Mechanism of Action
CRS3123 is a novel, small-molecule protein synthesis inhibitor.[1] It selectively targets the bacterial methionyl-tRNA synthetase (MetRS) enzyme, an essential component for protein translation in certain bacteria.[1][2] This mechanism of action is distinct from existing antibiotic classes.[3] Notably, this specific form of the MetRS enzyme is not present in human cells or in many of the beneficial bacterial species that constitute the normal gut microbiota.[4][5][6] As a protein synthesis inhibitor, CRS3123 not only hinders the growth of C. difficile but also curtails toxin production and spore formation, which are critical factors in the pathology and recurrence of CDI.[2][4][5][6]
Head-to-Head Phase 2 Clinical Trial Results
A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of CRS3123 in adult patients with a primary episode or first recurrence of CDI.[7][8] The trial compared two different dosages of CRS3123 to vancomycin.[7][9] The topline results from this study demonstrated promising outcomes for CRS3123.[4]
Table 1: Comparison of Clinical Outcomes between CRS3123 and Vancomycin in a Phase 2 Trial
| Outcome | CRS3123 (pooled doses) | Vancomycin |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients)[4][6][7] | 93% (13/14 patients)[4][6][7] |
| CDI Recurrence Rate (Day 40) | 4%[4][6][7][10] | 23%[4][6][7][10] |
| Serious Treatment-Emergent Adverse Events | None reported[4][7] | Not specified, but CRS3123 was noted to be well-tolerated. |
Experimental Protocols
Phase 2 Clinical Trial Design (NCT04781387) [8]
-
Objective: To evaluate the safety and efficacy of CRS3123 in adults diagnosed with a primary episode or first recurrence of CDI.[7][8]
-
Study Design: A randomized, blinded trial with three treatment arms.[3]
-
Participants: 43 patients were included in the primary intent-to-treat (ITT) analysis.[4][6]
-
Treatment Arms:
-
Primary Endpoint: The rate of clinical cure at the test-of-cure visit on day 12.[8]
-
Secondary Endpoints: Included rates of CDI recurrence, time to resolution of diarrhea, and the effect of the therapy on the gut microbiome.[8]
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. businesswire.com [businesswire.com]
- 5. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 8. drugtopics.com [drugtopics.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Crestone Releases Encouraging Phase 2 Trial Results for CRS3123 in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
Comparative Analysis of Resistance Development: CRS3123 Dihydrochloride vs. Standard-of-Care Therapies for Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the development of resistance to CRS3123 dihydrochloride, a novel antibiotic in development for Clostridioides difficile infection (CDI), against the current standard-of-care treatments, vancomycin (B549263) and fidaxomicin (B1672665). This analysis is based on publicly available preclinical and clinical trial data.
Executive Summary
Clostridioides difficile infection remains a significant healthcare challenge, exacerbated by the development of resistance to current therapies. CRS3123, a first-in-class methionyl-tRNA synthetase (MetRS) inhibitor, presents a promising alternative with a novel mechanism of action and a narrow spectrum of activity.[1][2][3][4] Phase 2 clinical trial results indicate high clinical cure rates and significantly lower recurrence rates for CRS3123 compared to vancomycin.[2][5][6] A key differentiator for CRS3123 is its potential for a low propensity of resistance development. While direct experimental studies on induced resistance to CRS3123 are not yet publicly available, its unique mechanism, high fecal concentrations exceeding the mutant prevention concentration (MPC), and lack of cross-resistance with existing antibiotics suggest a favorable resistance profile.[3][7][8] In contrast, resistance mechanisms for both vancomycin and fidaxomicin have been well-characterized and are an ongoing clinical concern.
Data Presentation
Table 1: Comparative Efficacy from Phase 2 Clinical Trial (NCT04781387)
| Outcome | CRS3123 (200 mg or 400 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
Source: Crestone, Inc. Press Release, September 2024[2][5]
Table 2: Comparison of Resistance Mechanisms and Propensity
| Feature | This compound | Vancomycin | Fidaxomicin |
| Target | Methionyl-tRNA Synthetase (MetRS)[1][3][9] | D-Ala-D-Ala terminus of lipid II[3] | RNA Polymerase (RNAP)[10][11] |
| Known Resistance Mechanisms | No specific mutations yet identified in clinical or preclinical studies. Theoretically, mutations in the metS gene could confer resistance. | Alterations in cell wall synthesis pathways, presence of vanG-like gene clusters.[3][12] | Point mutations in the rpoB and rpoC genes encoding subunits of RNAP.[10][11][13] |
| Mutant Prevention Concentration (MPC) | Fecal concentrations reported to be >10-fold above the MPC.[7][8] | MPC can be exceeded by resistant mutants, especially with prolonged therapy. | Resistance can emerge through single-step mutations, and MPCs can be reached by resistant strains.[14] |
| Cross-Resistance | No cross-resistance with other antibiotic classes reported.[3][4] | No cross-resistance with fidaxomicin or CRS3123. | No cross-resistance with vancomycin or CRS3123. |
| Impact on Gut Microbiota | Narrow spectrum, minimal disruption.[3][5] | Broad spectrum, significant disruption.[5] | Narrower than vancomycin, but some disruption. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Resistance Induction by Serial Passage
This method is used to determine the potential for and rate of resistance development to an antimicrobial agent.
-
Strain Selection: A susceptible strain of C. difficile is chosen.
-
Initial MIC Determination: The baseline Minimum Inhibitory Concentration (MIC) of the antimicrobial agent against the selected strain is determined using broth microdilution or agar (B569324) dilution methods.
-
Serial Passaging:
-
The C. difficile strain is cultured in a sub-inhibitory concentration (e.g., 0.5x MIC) of the antimicrobial agent for 24-48 hours.
-
Following incubation, the culture from the highest concentration of the drug that still permits growth is used to inoculate a new series of dilutions of the antimicrobial agent.
-
This process is repeated for a defined number of passages (e.g., 20-30 passages).
-
-
MIC Monitoring: The MIC is determined at regular intervals (e.g., every 2-5 passages) to monitor for any increase in resistance.
-
Characterization of Resistant Mutants: If a significant increase in MIC is observed, the resistant mutants are isolated. Whole-genome sequencing is then performed to identify the genetic mutations responsible for the resistance phenotype.
This is a generalized protocol based on standard laboratory practices for antimicrobial resistance studies.[15][16][17]
Determination of Mutant Prevention Concentration (MPC)
The MPC is the lowest concentration of an antimicrobial that prevents the growth of any first-step resistant mutants.
-
High-Density Inoculum Preparation: A large population of bacteria (typically >1010 CFU) is prepared.
-
Agar Plate Preparation: A series of agar plates containing increasing concentrations of the antimicrobial agent are prepared.
-
Inoculation: The high-density bacterial suspension is plated onto the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under appropriate anaerobic conditions until growth is observed on control plates (no antibiotic).
-
MPC Determination: The MPC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
This protocol is based on established methods for MPC determination.[18][19]
Mandatory Visualization
Signaling Pathway: CRS3123 Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Resistance Induction
Caption: Workflow for in vitro induction of antimicrobial resistance.
Logical Relationship: Factors Influencing Resistance Development
Caption: Key drug properties influencing the likelihood of resistance.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crestonepharma.com [crestonepharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Fidaxomicin resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. findaphd.com [findaphd.com]
- 15. emerypharma.com [emerypharma.com]
- 16. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serial passage – REVIVE [revive.gardp.org]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
Validating MetRS Inhibitory Activity of CRS3123 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the inhibitory activity of CRS3123 dihydrochloride (B599025) against its target, methionyl-tRNA synthetase (MetRS). It includes comparative data with other relevant antibiotics, detailed experimental protocols, and visualizations to elucidate the underlying mechanisms and workflows.
Executive Summary
CRS3123 is a novel, narrow-spectrum antibiotic specifically designed to target Clostridioides difficile, the primary causative agent of antibiotic-associated diarrhea. Its mechanism of action is the potent and selective inhibition of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.[1][2] This targeted approach allows for the effective suppression of C. difficile proliferation, toxin production, and sporulation while minimizing the disruption of the normal gut microbiota.[1][2][3] Validation of CRS3123's MetRS inhibitory activity is crucial for its development and involves a combination of biochemical and cell-based assays.
Comparative Data
Biochemical Activity of MetRS Inhibitors
The following table summarizes the in vitro inhibitory activity of CRS3123 and comparator compounds against their respective MetRS targets.
| Compound | Target Organism | Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Human MetRS | Reference |
| CRS3123 | C. difficile | MetRS | 0.020 nM | >1000-fold (mitochondrial & cytoplasmic) | [4] |
| REP8839 | S. aureus | MetRS | 10 pM | >1,000,000-fold (cytoplasmic), 1,000-fold (mitochondrial) | [5][6][7][8][9] |
In Vitro Susceptibility against C. difficile
This table presents the minimum inhibitory concentration (MIC) values of CRS3123 and current standard-of-care antibiotics against clinical isolates of C. difficile.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| CRS3123 | 0.5 - 1.0 | - | 1.0 | [2][4][10] |
| Vancomycin (B549263) | ≤0.001 - 16 | 0.5 | 1.0 - 2.0 | [11][12][13][14][15] |
| Fidaxomicin | ≤0.001 - 1.0 | 0.06 - 0.25 | 0.125 - 0.5 | [1][11][16] |
Experimental Protocols
MetRS Enzyme Inhibition Assay (ATP-PPi Exchange Assay)
This biochemical assay determines the inhibitory potential of a compound by measuring the disruption of the first step of the aminoacylation reaction catalyzed by MetRS.
Principle: The assay quantifies the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the formation of the methionyl-adenylate intermediate. Inhibition of MetRS reduces the rate of this exchange.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, ATP, and L-methionine.
-
Enzyme and Inhibitor Incubation: Add purified recombinant C. difficile MetRS to the reaction mixture with varying concentrations of CRS3123 dihydrochloride (or other inhibitors). A no-inhibitor control is essential.
-
Initiation of Reaction: Start the reaction by adding [³²P]PPi.
-
Quenching and Detection: After a defined incubation period, quench the reaction by adding a solution of activated charcoal, which binds to ATP but not free PPi.
-
Quantification: Pellet the charcoal by centrifugation, wash to remove unincorporated [³²P]PPi, and measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, especially when the mechanism of inhibition (e.g., competitive, uncompetitive) is determined by varying substrate concentrations.[5][6]
Macromolecular Synthesis Assay
This cell-based assay confirms that the antimicrobial activity of a compound is due to the inhibition of a specific cellular process, such as protein synthesis.
Principle: The assay measures the incorporation of radiolabeled precursors into macromolecules (DNA, RNA, protein, cell wall). A specific inhibitor will only block the incorporation of its corresponding precursor.
General Protocol:
-
Bacterial Culture: Grow a culture of C. difficile to the mid-logarithmic phase.
-
Inhibitor Treatment: Aliquot the culture and expose the cells to different concentrations of CRS3123, along with positive controls for inhibition of DNA, RNA, protein, and cell wall synthesis (e.g., ciprofloxacin, rifampicin, tetracycline, vancomycin, respectively). A no-drug control is also included.
-
Radiolabeling: Add a specific radiolabeled precursor to each culture (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for peptidoglycan).
-
Incubation and Precipitation: Incubate the cultures to allow for precursor incorporation. Stop the incorporation by adding ice-cold trichloroacetic acid (TCA), which precipitates the macromolecules.
-
Washing and Quantification: Wash the precipitated macromolecules to remove unincorporated radiolabel. The radioactivity of the precipitates is then measured using a scintillation counter.
-
Data Analysis: Compare the level of incorporated radioactivity in the CRS3123-treated samples to the controls. A significant reduction in the incorporation of [³H]leucine would confirm that CRS3123 inhibits protein synthesis.[4][17][18][19][20]
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The agar (B569324) dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
General Protocol for C. difficile:
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood.
-
Antibiotic Dilution Series: Create a series of agar plates containing two-fold dilutions of CRS3123, vancomycin, and fidaxomicin. A drug-free control plate is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of C. difficile from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][13][21][22]
Visualizations
MetRS Catalytic Cycle and Inhibition
Caption: The catalytic cycle of MetRS and the inhibitory action of CRS3123.
Experimental Workflow for Validating MetRS Inhibition
Caption: Workflow for the validation of CRS3123's MetRS inhibitory activity.
Signaling Pathway of MetRS in Protein Synthesis
Caption: The central role of MetRS in the initiation of protein synthesis.
References
- 1. Fidaxomicin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 5. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. "Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resi" by Louis S. Green, James M. Bullard et al. [scholarworks.utrgv.edu]
- 9. Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Faecal pharmacokinetics of orally administered vancomycin in patients with suspected Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Dosage of Oral Vancomycin in Treatment for Initial Episode of Clostridioides difficile Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. globalrph.com [globalrph.com]
What are the synergistic effects of CRS3123 dihydrochloride with other compounds?
Synergistic Effects of CRS3123 Dihydrochloride (B599025): A Review of Available Data
Despite a comprehensive review of publicly available scientific literature and clinical trial data, there is currently no published information on the synergistic effects of CRS3123 dihydrochloride with other compounds. The primary focus of research and clinical development for CRS3123 has been on its potent, narrow-spectrum activity as a standalone therapy for Clostridioides difficile infection (CDI).
CRS3123 is a first-in-class antibiotic that inhibits bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis in certain bacteria.[1][2] Its targeted mechanism of action is highly specific to C. difficile and other select Gram-positive bacteria, while sparing the majority of beneficial gut microbiota.[1][3] This targeted approach is a key differentiator from broad-spectrum antibiotics and may obviate the need for combination therapies aimed at mitigating off-target effects.
While direct synergistic data is unavailable, this guide will provide a comparative overview of CRS3123's performance against the standard-of-care antibiotic, vancomycin (B549263), based on available clinical trial results. This comparison will shed light on its efficacy and potential advantages in treating CDI.
Mechanism of Action of CRS3123
CRS3123's unique mechanism of action is central to its therapeutic profile. By inhibiting MetRS, it effectively halts protein production in susceptible bacteria, leading to their growth inhibition and death. This targeted action also inhibits toxin production and sporulation in C. difficile, which are critical factors in the pathogenesis and recurrence of CDI.[1][4]
Caption: Mechanism of action of CRS3123.
Clinical Efficacy of CRS3123 in Monotherapy
Clinical trials have evaluated CRS3123 as a monotherapy for CDI, comparing it to the current standard of care, vancomycin. The results from a Phase 2 clinical trial provide the most comprehensive data to date on its performance.
Phase 2 Clinical Trial Data: CRS3123 vs. Vancomycin
A randomized, double-blind, comparator-controlled, multicenter Phase 2 study assessed the safety and efficacy of two dosages of CRS3123 (200 mg and 400 mg, administered twice daily) against vancomycin (125 mg, administered four times daily) in adults with a primary episode or first recurrence of CDI.[5][6] The treatment duration for all arms was 10 days.[5][6]
Table 1: Comparison of Clinical Outcomes for CRS3123 and Vancomycin in CDI Treatment
| Outcome | CRS3123 (200 mg or 400 mg) | Vancomycin (125 mg) |
| Clinical Cure Rate at Day 12 | 96.6% (28/29 patients)[5][6] | 92.9% (13/14 patients)[5][6] |
| CDI Recurrence Rate at Day 40 | 4%[5][6] | 23%[5][6] |
The primary endpoint of the study was the rate of clinical cure at day 12.[5] The results demonstrated that CRS3123 was non-inferior to vancomycin in achieving clinical cure.[5][6] Notably, patients treated with CRS3123 experienced a significantly lower rate of CDI recurrence at day 40 compared to those who received vancomycin.[5][6]
Experimental Protocol: Phase 2 Clinical Trial
The Phase 2 clinical trial for CRS3123 was designed as follows:
Caption: Workflow of the Phase 2 Clinical Trial of CRS3123.
Conclusion
Currently, there is a lack of published data on the synergistic effects of this compound with other compounds. The development and clinical evaluation of CRS3123 have concentrated on its utility as a potent, narrow-spectrum monotherapy for C. difficile infection. Clinical trial data indicates that CRS3123 is as effective as vancomycin in achieving a clinical cure for CDI, while offering a significant advantage in reducing the rate of disease recurrence. This latter finding is likely attributable to its minimal disruption of the normal gut microbiota, a key factor in preventing CDI relapse. Future research may explore combination therapies, but for now, the strength of CRS3123 lies in its targeted, standalone efficacy.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. contagionlive.com [contagionlive.com]
- 4. researchgate.net [researchgate.net]
- 5. crestonepharma.com [crestonepharma.com]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
CRS3123 Dihydrochloride: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of CRS3123 dihydrochloride (B599025) against Clostridioides difficile (C. difficile) and its potential for cross-resistance with other antibiotics. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a novel therapeutic agent.
Executive Summary
CRS3123 is a novel, narrow-spectrum antibiotic specifically designed to target C. difficile. Its unique mechanism of action, the inhibition of methionyl-tRNA synthetase (MetRS), suggests a low probability of cross-resistance with existing antibiotic classes that target different cellular pathways.[1][2][3] Experimental data confirms that CRS3123 is highly potent against a wide range of C. difficile clinical isolates, including strains resistant to other antibiotics such as moxifloxacin (B1663623) and clindamycin.[4][5]
Comparative In Vitro Activity
The in vitro potency of CRS3123 against C. difficile has been evaluated in multiple studies. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.
| Antibiotic | Organism | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| CRS3123 (REP3123) | Clostridioides difficile | 108 | 0.5 - 1 | 1 | [4] |
| CRS3123 (REP3123) | Clostridioides difficile | 50 | 0.5 - 1 | Not Reported | [5] |
| Vancomycin | Clostridioides difficile | Not Specified | 0.5 - 2 | Not Reported | [1] |
| Metronidazole | Clostridioides difficile | 50 | Not Reported | 2 | [6] |
| Fidaxomicin | Clostridioides difficile | 314 | 0.03 - 16 | 0.5 | [7] |
| Moxifloxacin | Clostridioides difficile | 50 | Not Reported | 4 | [6] |
Key Findings:
-
CRS3123 demonstrates consistent and potent activity against a large number of C. difficile isolates, with an MIC90 of 1 mg/L.[4]
-
Importantly, all tested strains of C. difficile, including those resistant to moxifloxacin and clindamycin, were inhibited by CRS3123 at concentrations of 0.5-1 mg/L.[5]
-
The MIC range of CRS3123 is comparable to that of vancomycin, a standard treatment for C. difficile infection.[1]
Mechanism of Action: A Novel Target
CRS3123's lack of cross-resistance is attributed to its unique mechanism of action. It selectively inhibits the bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[3][4] This target is distinct from those of other antibiotic classes used to treat C. difficile infections.
Experimental Protocols
The in vitro susceptibility of C. difficile to CRS3123 and other antibiotics was determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[5][8]
1. Preparation of Media:
-
Supplemented Brucella agar was used as the growth medium.[5]
-
Serial twofold dilutions of each antimicrobial agent were incorporated into the molten agar.[8]
-
The agar was supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/ml), and vitamin K1 (1 µg/ml).[8]
2. Inoculum Preparation:
-
C. difficile isolates were grown in thioglycollate broth to a turbidity equivalent to a 0.5 McFarland standard.[6]
3. Inoculation and Incubation:
-
A standardized suspension of each bacterial isolate was inoculated onto the surface of the antibiotic-containing agar plates.[6]
-
Plates were incubated under anaerobic conditions at 35-37°C for 42-48 hours.[9]
4. Determination of MIC:
-
The MIC was defined as the lowest concentration of the antimicrobial agent that inhibited visible growth of the tested isolate.[8]
Conclusion
The available data strongly suggest that CRS3123 dihydrochloride has a low potential for cross-resistance with other classes of antibiotics used in the treatment of C. difficile infections. Its novel mechanism of action, targeting methionyl-tRNA synthetase, and its potent in vitro activity against a broad range of clinical isolates, including those resistant to other drugs, make it a promising candidate for further development. The narrow-spectrum nature of CRS3123 may also offer the advantage of minimizing disruption to the normal gut microbiota, a key factor in preventing recurrent C. difficile infections.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CRS3123 Dihydrochloride
For Immediate Reference: Treat CRS3123 dihydrochloride (B599025) as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to your institution's specific protocols, in conjunction with local and federal regulations, is mandatory for the disposal of this investigational antibiotic.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of CRS3123 dihydrochloride. As an investigational new drug, and in the absence of a specific Safety Data Sheet (SDS), a precautionary approach is required.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be compatible with the chemical nature of the compound.
-
The original container, if available and in good condition, is a suitable option for the pure compound.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
This area should be away from heat sources and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.[4][5]
-
The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted facility.[4]
-
Disposal of Contaminated Materials
| Material | Disposal Procedure |
| Empty Vials/Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface or remove the original label and dispose of the container as per institutional guidelines for chemically contaminated glassware or plastic. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place directly into the designated hazardous waste container for this compound. |
| Aqueous Solutions | Do not dispose of down the drain. Collect in a sealed, labeled hazardous waste container for aqueous chemical waste. |
| Spills | Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area thoroughly. |
Logical Workflow for Disposal
Safety Rationale
While clinical trials have shown CRS3123 to be generally well-tolerated in humans at therapeutic doses, this does not account for the potential environmental impact or the hazards associated with handling the pure, concentrated compound in a laboratory setting.[6][7][8] The primary concern with the disposal of antibiotics is the potential to contribute to the development of antimicrobial resistance in the environment.[1] Therefore, a conservative approach to disposal is essential to protect both human health and the ecosystem. All investigational drugs should be handled as hazardous until comprehensive safety and environmental impact data are available.[2]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crestonepharma.com [crestonepharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

